molecular formula C14H11N B060954 4-(2-Methylphenyl)benzonitrile CAS No. 189828-30-6

4-(2-Methylphenyl)benzonitrile

Cat. No.: B060954
CAS No.: 189828-30-6
M. Wt: 193.24 g/mol
InChI Key: NTJHRYFSZWZHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)benzonitrile is a valuable benzonitrile derivative of significant interest in organic synthesis and materials science research. This compound features a biphenyl core structure with a nitrile group and an ortho-methyl substituent, which confers unique steric and electronic properties. Its primary research applications include serving as a key synthetic intermediate in the development of liquid crystals, where the molecular rigidity and polarity are critical for modulating mesomorphic properties. Furthermore, the nitrile group acts as a versatile chemical handle for further functionalization, enabling its use in constructing more complex organic architectures, such as ligands for metal-organic frameworks (MOFs) or pharmaceutical precursors. Researchers also utilize this compound in the study of structure-activity relationships (SAR) and in the development of novel organic electronic materials. Its well-defined structure makes it an excellent building block for probing intermolecular interactions and self-assembly processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHRYFSZWZHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362646
Record name 4-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189828-30-6
Record name 4-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(2-Methylphenyl)benzonitrile (CAS No. 189828-30-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methylphenyl)benzonitrile, also known as 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile or o-tolylbenzonitrile (OTBN), is a pivotal intermediate in the synthesis of a class of blockbuster antihypertensive drugs known as sartans.[1][2][3] These drugs are Angiotensin II Receptor Blockers (ARBs), which play a crucial role in the management of hypertension and other cardiovascular diseases.[4] The unique biphenylnitrile structure of this compound serves as a critical scaffold for the elaboration into complex pharmaceutical agents like Valsartan, Losartan, and Candesartan.[1] This technical guide provides a comprehensive overview of its chemical properties, spectral data, synthesis, and its significant role in drug development, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions.[4] Its structure features a benzonitrile moiety linked to a 2-methylphenyl (o-tolyl) group. This substitution pattern imparts specific steric and electronic properties that are leveraged in its synthetic applications.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 189828-30-6--INVALID-LINK--
Molecular Formula C₁₄H₁₁N--INVALID-LINK--
Molecular Weight 193.24 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance Pale yellow solid[Various Supplier Data]
Melting Point 46-48 °CCN102964271B

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectral Data for this compound

TechniqueKey DataSource
¹³C NMR Spectral data available--INVALID-LINK--
GC-MS Mass spectrum available--INVALID-LINK--
FTIR Vapor phase IR spectrum available--INVALID-LINK--

Note: Detailed spectra can be accessed through the provided PubChem link. Interpretation of the spectra is consistent with the assigned structure, showing characteristic signals for the aromatic protons and carbons, the methyl group, and the nitrile functional group.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms the C-C bond between an aryl halide and an arylboronic acid, offering high yields and good functional group tolerance.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromobenzonitrile and 2-methylphenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 2-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) as the catalyst system.

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid.

Suzuki_Miyaura_Coupling reagents 4-Bromobenzonitrile + 2-Methylphenylboronic Acid catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O reagents->catalyst Add reaction Reflux (90-100°C) 4-6 hours catalyst->reaction Heat workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup Cool & Extract purification Column Chromatography (Silica Gel) workup->purification Purify product This compound purification->product Isolate

Suzuki-Miyaura Synthesis Workflow

Application in Drug Development: Synthesis of Sartans

This compound is a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension and heart failure.[1][2][4] The renin-angiotensin system (RAS) is a key hormonal cascade that regulates blood pressure. Angiotensin II, a potent vasoconstrictor, is the primary active component of this system. ARBs function by blocking the angiotensin II type 1 (AT₁) receptor, thus preventing the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[6]

The synthesis of sartans, such as valsartan, involves the chemical modification of this compound. A key transformation is the conversion of the nitrile group into a tetrazole ring, which acts as a bioisostere for a carboxylic acid group, and the subsequent elaboration of the biphenyl scaffold. While this compound itself is not known to have significant direct biological activity on the AT₁ receptor, its structural framework is essential for the final drug molecule to bind effectively to the receptor.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Vasoconstriction Activates Renin Renin (from Kidney) Renin->Angiotensinogen Cleaves ACE ACE (from Lungs) ACE->Angiotensin_I Converts ARBs Angiotensin II Receptor Blockers (Sartans) ARBs->AT1_Receptor Blocks

Renin-Angiotensin System and ARB Action

Safety and Handling

While not classified as hazardous under standard conditions, this compound should be handled with appropriate laboratory safety precautions.[4] This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Due to its reactivity and potential health effects from prolonged exposure, it is recommended to handle the compound in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its primary importance lies in its role as a key intermediate in the synthesis of sartan-class antihypertensive drugs. The well-established Suzuki-Miyaura coupling provides an efficient route for its large-scale production. A thorough understanding of its properties, synthesis, and application is essential for researchers and professionals involved in the development of cardiovascular therapeutics. Further research into novel synthetic routes and potential applications in other areas of medicinal chemistry and materials science may unveil new opportunities for this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data for other isomers of methyl-biphenyl-carbonitrile to provide a broader context for researchers.

Core Physical and Chemical Properties

2'-Methyl-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the chemical formula C14H11N.[1] Its molecular weight is 193.24 g/mol .[2] While specific experimental data on the physical properties of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile (CAS No. 189828-30-6) are not widely available in the public domain, the properties of its isomers have been characterized. This comparative data is essential for understanding the potential characteristics of the 2'-methyl isomer.

Table 1: Comparative Physical Properties of Methyl-biphenyl-carbonitrile Isomers

Property2'-Methyl-[1,1'-biphenyl]-4-carbonitrile4'-Methyl-[1,1'-biphenyl]-2-carbonitrile4-Methyl-[1,1'-biphenyl]-2-carbonitrile4'-Methyl-[1,1'-biphenyl]-4-carbonitrile
CAS Number 189828-30-6[1]114772-53-1[3][4]64113-85-5[5]50670-50-3[6]
Molecular Formula C14H11N[1]C14H11N[4]C14H11N[5]C14H11N[6]
Molecular Weight 193.24[2]193.24[3]193.24[5]193.24[6]
Melting Point Not available48.0-54.0 °C[4]76-77 °C[5]108.0-112.0 °C[6]
Boiling Point Not availableNot available364.1±21.0 °C (Predicted)[5]343.5±21.0 °C (Predicted)[6]
Appearance Not availableWhite to cream powder or flakes[4]Not availableWhite to almost white powder to crystal[6]
Solubility Not availableInsoluble in water; Soluble in MethanolNot availableNot available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are the reported 1H and 13C NMR spectral data for 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

Table 2: NMR Spectral Data for 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile [2]

NucleusChemical Shift (δ ppm)
1H NMR 8.19 (d, J = 2.8 Hz, 1H), 8.18 (d, J = 3.6 Hz, 1H), 7.50 – 7.93 (m, 4H), 7.51(d, J = 3.6 Hz,1H), 7.12(s, 1H), 2.39 (s, 3H)
13C NMR 158.7, 148.9, 147.1, 138.3, 133.6, 130.9, 128.4, 127.0, 126.0, 125.5, 124.9, 122.7, 20.7

Experimental Protocols

3.1. Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound. The following is a general protocol for determining the melting point of a biphenyl compound using a capillary tube method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of about 1-2 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[8]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

  • Purity Assessment: A wide melting range often indicates the presence of impurities.

3.2. General Workflow for Compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

G start Starting Materials synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification pure_product Pure Product purification->pure_product structure Structural Characterization (NMR, IR, Mass Spectrometry) pure_product->structure purity Purity & Physical Property Determination (Melting Point, HPLC) pure_product->purity final Characterized Compound structure->final purity->final

Caption: General workflow for chemical synthesis and characterization.

This guide serves as a foundational resource for researchers working with 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile and related compounds. Further experimental investigation is required to fully elucidate the specific physical properties of this particular isomer.

References

Crystal Structure of 4-(2-Methylphenyl)benzonitrile: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide technique approfondi explore la structure cristalline du 4-(2-méthylphényl)benzonitrile. Malgré des recherches approfondies dans les bases de données cristallographiques publiques, y compris la Cambridge Structural Database (CSD), la structure cristalline déterminée expérimentalement pour le 4-(2-méthylphényl)benzonitrile (CAS : 189828-30-6) n'est pas disponible dans le domaine public au moment de la rédaction de ce document.

Cependant, une analyse structurale détaillée a été publiée pour son isomère proche, le 2-(4-méthylphényl)benzonitrile (également C14H11N).[1] Ce document fournira une analyse technique complète de la structure cristalline de cet isomère comme point de référence pertinent. Il est crucial de noter que les données présentées ci-dessous appartiennent au 2-(4-méthylphényl)benzonitrile et non au 4-(2-méthylphényl)benzonitrile.

Structure moléculaire et données cristallographiques du 2-(4-méthylphényl)benzonitrile

La détermination de la structure par cristallographie aux rayons X sur monocristal du 2-(4-méthylphényl)benzonitrile révèle des informations précieuses sur sa conformation moléculaire et son empilement cristallin.

Données cristallographiques

Le composé cristallise dans le système orthorhombique. Les paramètres détaillés de la maille élémentaire et les conditions de collecte des données sont résumés dans le tableau 1.

ParamètreValeur
Formule chimiqueC₁₄H₁₁N
Masse molaire193.24 g/mol
Système cristallinOrthorhombique
Groupe d'espaceP2₁2₁2₁
a7.6726 (4) Å
b11.4037 (5) Å
c12.2426 (5) Å
Volume1071.18 (9) ų
Z4
Température173 K
RayonnementMo Kα (λ = 0.71073 Å)
R_int0.017
R[F² > 2σ(F²)]0.040
wR(F²)0.105
Tableau 1 : Données cristallographiques et détails de l'affinement pour le 2-(4-méthylphényl)benzonitrile.[1]
Géométrie moléculaire

La molécule de 2-(4-méthylphényl)benzonitrile est constituée de deux cycles benzéniques qui ne sont pas coplanaires. L'angle dièdre entre les plans moyens des deux cycles benzéniques est de 44.6 (7)°.[1] Cette torsion est une caractéristique conformationnelle significative de la molécule. Les longueurs de liaison et les angles sont dans les plages attendues.[1]

Empilement cristallin et interactions intermoléculaires

L'empilement cristallin du 2-(4-méthylphényl)benzonitrile est principalement stabilisé par de faibles interactions intermoléculaires de type empilement π-π.[1] Les distances centroïde-centroïde entre les cycles aromatiques adjacents sont de 3.8172 (12) Å et 3.9349 (12) Å.[1]

Protocoles expérimentaux

Cette section détaille les méthodologies pour la synthèse, la cristallisation et l'analyse par diffraction des rayons X du 2-(4-méthylphényl)benzonitrile.

Synthèse

Une méthode de synthèse rapportée pour le 2-(4-méthylphényl)benzonitrile implique une réaction de couplage de Suzuki entre le o-bromobenzonitrile et l'acide 4-méthylbenzèneboronique. Le protocole général est le suivant :

  • À une solution de o-bromobenzonitrile (40 g) et d'acide 4-méthylbenzèneboronique (33 g) dans du DME (2 litres) est ajouté du tétrakis(triphénylphosphine)palladium(0) (7.58 g).

  • Du carbonate de sodium (1M, 592 ml) est ensuite ajouté au mélange.

  • Le mélange est agité vigoureusement et chauffé à reflux pendant 18 heures.

  • Le solvant est éliminé sous vide.

  • Le résidu est réparti entre de l'éther (800 ml) et du carbonate de sodium (1M, 800 ml).

  • La phase aqueuse est extraite avec de l'éther (3 x 400 ml).

  • Les phases organiques combinées sont séchées et concentrées sous vide.

  • Le produit brut est cristallisé à partir d'un système de solvants en utilisant du charbon actif comme agent décolorant pour obtenir le produit pur.

Cristallisation

Des cristaux de qualité pour la diffraction des rayons X ont été obtenus par évaporation lente d'une solution méthanolique du composé.

Collecte et affinement des données de diffraction des rayons X

La collecte des données a été réalisée sur un diffractomètre Oxford Diffraction Xcalibur Eos Gemini.[1] Les données ont été collectées à une température de 173 K en utilisant un rayonnement Mo Kα.[1] La structure a été résolue en utilisant SHELXS97 et affinée en utilisant SHELXL97.[1] Les atomes d'hydrogène ont été placés dans des positions calculées et affinés en utilisant un modèle mobile.[1]

Visualisations

Les diagrammes suivants illustrent le flux de travail expérimental pour la détermination de la structure cristalline et une représentation schématique de la molécule.

experimental_workflow cluster_synthesis Synthèse cluster_crystallization Cristallisation cluster_xray Analyse par diffraction des rayons X reactants o-bromobenzonitrile + Acide 4-méthylbenzèneboronique coupling Couplage de Suzuki (Catalyseur Pd) reactants->coupling purification Purification coupling->purification dissolution Dissolution dans le méthanol purification->dissolution Produit pur evaporation Évaporation lente dissolution->evaporation crystals Obtention de monocristaux evaporation->crystals data_collection Collecte des données (Diffractomètre) crystals->data_collection Cristal unique structure_solution Résolution de la structure (SHELXS97) data_collection->structure_solution refinement Affinement de la structure (SHELXL97) structure_solution->refinement final_structure Structure cristalline finale refinement->final_structure Données cristallographiques

Figure 1 : Flux de travail expérimental pour la détermination de la structure cristalline du 2-(4-méthylphényl)benzonitrile.

Figure 2 : Représentation schématique de la structure moléculaire du 2-(4-méthylphényl)benzonitrile.

References

The Therapeutic Potential of Substituted Biphenyl Nitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl nitriles represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The unique structural features of the biphenyl scaffold, combined with the electronic properties of the nitrile group, contribute to their ability to interact with a variety of biological targets. This technical guide provides an in-depth overview of the core biological activities of substituted biphenyl nitriles, focusing on their roles as inhibitors of the PD-1/PD-L1 immune checkpoint, antagonists of the angiotensin II receptor, and ligands for the histamine H3 receptor. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these promising therapeutic agents.

The nitrile group, an important functional moiety, is found in over 30 pharmaceuticals approved by the FDA.[1][2] Its incorporation into drug candidates can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and reduce drug resistance.[1][2] The biphenyl framework is a key structural element in many biologically active compounds, including those with antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[3] This guide will delve into specific examples of substituted biphenyl nitriles, presenting their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate.

I. Biphenyl Nitrile Derivatives as PD-1/PD-L1 Inhibitors

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance.[4][5] Small molecule inhibitors that disrupt this interaction have emerged as a promising alternative to monoclonal antibody-based therapies.[4] Biphenyl-based compounds have been extensively researched as a core scaffold for these inhibitors.[6][7]

A. Mechanism of Action

Substituted biphenyl nitrile inhibitors of the PD-1/PD-L1 interaction typically function by binding to PD-L1 and inducing its dimerization.[8][9] This dimerization prevents PD-L1 from engaging with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell-mediated antitumor immunity.[4][8] Key amino acid residues within the hydrophobic, tunnel-shaped binding pocket of PD-L1, such as Tyr56, Met115, Ala121, and Asp122, have been identified as crucial for the interaction with these biphenyl-based inhibitors.[6]

B. PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity. Small molecule biphenyl nitrile inhibitors block this initial interaction, preventing the downstream inhibitory signaling and allowing the T-cell to carry out its cytotoxic function against the tumor cell.

PD1_PDL1_Signaling cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Biphenyl_Nitrile Biphenyl Nitrile Inhibitor Biphenyl_Nitrile->PDL1

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of biphenyl nitriles.

C. Quantitative Data

A series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction.[10] The inhibitory activity is presented in the table below.

CompoundIC50 (μM)
6 12.28[10]
7 8.52[10]
8a 14.08[10]
D. Experimental Protocols

Synthesis of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives (General Procedure for compounds 8a–w): [10]

  • To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL), add acetic acid (0.01 mL, 0.17 mmol).

  • Stir the reaction mixture for 2 hours at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add NaCNBH₃ (0.043 g, 0.7 mmol) to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours under an inert atmosphere.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure to yield the crude product, which can be further purified.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition: [4][9]

  • Prepare serial dilutions of the test compounds.

  • In a 384-well low volume white plate, dispense the test compounds or standards.

  • Add tagged human recombinant PD-1 and PD-L1 proteins to the wells.

  • Add labeled anti-tag HTRF detection reagents. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.

  • Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light.

  • Read the HTRF signal on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • The decrease in the HTRF signal in the presence of an inhibitor indicates the disruption of the PD-1/PD-L1 interaction.

  • Calculate the IC50 values from the dose-response curves.

HTRF_Workflow Start Start Dispense_Compound Dispense Test Compound or Standard into Plate Start->Dispense_Compound Add_Proteins Add Tagged PD-1 and PD-L1 Proteins Dispense_Compound->Add_Proteins Add_HTRF_Reagents Add HTRF Detection Reagents Add_Proteins->Add_HTRF_Reagents Incubate Incubate at Room Temperature Add_HTRF_Reagents->Incubate Read_Plate Read HTRF Signal Incubate->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: A generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.

II. Biphenyl Nitriles as Angiotensin II Receptor Antagonists

The renin-angiotensin system (RAS) is a crucial regulator of blood pressure, and its dysregulation is implicated in hypertension and other cardiovascular diseases.[11] Angiotensin II receptor blockers (ARBs) are a class of drugs that antagonize the action of angiotensin II at the angiotensin II type 1 (AT₁) receptor.[12][13] The biphenyl tetrazole scaffold, often derived from a biphenyl nitrile precursor, is a hallmark of many "sartan" drugs, including losartan (DuP 753).[10][14][15]

A. Mechanism of Action

Biphenyl nitrile-derived angiotensin II receptor antagonists, such as losartan, are competitive antagonists of the AT₁ receptor.[12][13] By selectively blocking the binding of angiotensin II to the AT₁ receptor, these compounds inhibit angiotensin II-induced vasoconstriction, aldosterone release, and other physiological responses that lead to an increase in blood pressure.[11][12] The active metabolite of losartan, EXP3174, is significantly more potent than the parent compound.[12]

B. Angiotensin II Receptor Signaling Pathway

Angiotensin II binding to the AT₁ receptor, a G-protein coupled receptor, activates downstream signaling cascades that result in vasoconstriction and other effects. Biphenyl nitrile-derived antagonists prevent this initial binding event.

Angiotensin_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds G_Protein Gq/11 Activation AT1R->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Vasoconstriction, Aldosterone Release Ca_PKC->Response ARB Biphenyl Nitrile-Derived ARB (e.g., Losartan) ARB->AT1R

Caption: Angiotensin II receptor signaling and the antagonistic action of biphenyl nitrile-derived ARBs.

C. Quantitative Data

The following table presents the in vitro activity of losartan and its active metabolite, EXP3174.

CompoundTargetAssayIC50
Losartan (DuP 753) Angiotensin II ReceptorReceptor Binding-
EXP3174 Angiotensin II ReceptorReceptor Binding10-20 times more potent than losartan[12]
D. Experimental Protocols

Synthesis of Losartan (DuP 753): [14][15][16]

The synthesis of losartan involves several key steps, including the formation of the biphenyl core and the construction of the tetrazole ring from a nitrile precursor.

  • Biphenyl Formation: A common method is the Suzuki-Miyaura coupling between an aryl halide and an aryl boronic acid.[15]

  • Imidazole Alkylation: The imidazole moiety is alkylated with a suitable biphenylmethyl halide.[16]

  • Tetrazole Formation: The nitrile group on the biphenyl ring is converted to a tetrazole ring via a [2+3] cycloaddition with an azide, often using reagents like sodium azide and zinc triflate as a safer alternative to organotin azides.[14][15]

Angiotensin II Receptor Binding Assay (Radioligand-based):

This protocol is a general guideline for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a source known to express AT₁ receptors (e.g., rat liver or cells stably expressing the human AT₁ receptor).

  • Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II), and varying concentrations of the unlabeled test compound (e.g., a biphenyl nitrile derivative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

III. Aminoalkoxybiphenylnitriles as Histamine H3 Receptor Ligands

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[17] H3R antagonists and inverse agonists have therapeutic potential for treating various neurological and psychiatric disorders.[17][18]

A. Mechanism of Action

Aminoalkoxybiphenylnitriles have been identified as potent and selective ligands for the histamine H3 receptor.[17] These compounds can act as antagonists or inverse agonists, blocking the constitutive activity of the H3R and/or the effects of histamine.[19] By antagonizing the H3R, these compounds can increase the release of neurotransmitters like histamine, acetylcholine, norepinephrine, serotonin, and dopamine, which may underlie their therapeutic effects in CNS disorders.[19]

B. Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is coupled to the Gαi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Aminoalkoxybiphenylnitrile antagonists block this signaling cascade.

Histamine_H3_Signaling Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds Gi_o Gαi/o Protein Activation H3R->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Response Inhibition of Neurotransmitter Release cAMP_decrease->Response Biphenyl_Nitrile_Ligand Aminoalkoxybiphenylnitrile Antagonist Biphenyl_Nitrile_Ligand->H3R

Caption: Histamine H3 receptor signaling and the antagonistic action of aminoalkoxybiphenylnitriles.

C. Quantitative Data

The binding affinities of representative aminoalkoxybiphenylnitrile derivatives for the human and rat histamine H3 receptors are presented below.

CompoundHuman H3R Ki (nM)Rat H3R Ki (nM)
A-349821 Potent and Selective[20]Potent and Selective[20]
Compound 3d 2.91[21]-
Compound 3h 5.51[21]-
Compound 13 25[22]-
D. Experimental Protocols

Synthesis of Aminoalkoxybiphenylnitriles (General Approach): [17]

A general synthetic strategy involves the coupling of a substituted biphenyl alcohol with a suitable amino alcohol derivative, followed by conversion of a functional group to the nitrile.

Histamine H3 Receptor Binding Assay (Radioligand-based): [1][3][23]

  • Membrane Preparation: Prepare membranes from cells stably expressing the human H3 receptor (e.g., HEK-293 cells).

  • Assay Setup: For competition binding assays, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]Nα-methylhistamine) and increasing concentrations of the unlabeled test compound (aminoalkoxybiphenylnitrile).

  • Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25 °C) to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through a filter plate to separate bound and free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values for the test compounds by analyzing the competition binding curves using appropriate software.

Conclusion

Substituted biphenyl nitriles are a privileged structural motif in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Their ability to act as potent inhibitors of the PD-1/PD-L1 checkpoint, antagonists of the angiotensin II receptor, and ligands of the histamine H3 receptor highlights their versatility. This guide has provided a comprehensive overview of the biological activities, mechanisms of action, relevant signaling pathways, quantitative data, and experimental protocols associated with these compounds. The detailed information presented herein is intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

Spectroscopic Analysis of 4-(2-Methylphenyl)benzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 4-(2-Methylphenyl)benzonitrile, catering to researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not publicly available in the databases searched, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d2HProtons ortho to -CN
~7.50d2HProtons meta to -CN
~7.35-7.20m4HProtons of the methyl-substituted phenyl ring
~2.30s3HMethyl group protons (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~145.2Quaternary carbon of the benzonitrile ring attached to the other ring
~140.8Quaternary carbon of the tolyl ring attached to the other ring
~136.5Quaternary carbon of the methyl-substituted phenyl ring
~132.5CH carbons ortho to -CN
~130.8CH carbon of the tolyl ring
~129.5CH carbons of the tolyl ring
~127.3CH carbons meta to -CN
~126.0CH carbon of the tolyl ring
~118.8Cyano group carbon (-CN)
~111.5Quaternary carbon attached to the -CN group
~20.5Methyl group carbon (-CH₃)

Solvent: CDCl₃

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-WeakAliphatic C-H stretch (methyl)
~2230-2210StrongC≡N stretch
~1600, 1480Medium-StrongAromatic C=C ring stretching
~830Strong1,4-disubstituted (para) C-H bend
~760Strong1,2-disubstituted (ortho) C-H bend

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
193100[M]⁺ (Molecular Ion)
192~80[M-H]⁺
178~60[M-CH₃]⁺
165~40[M-HCN]⁺
152~30[M-CH₃, -CN]⁺ or [C₁₂H₈]⁺
91~50[C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Ensure the mixture is homogenous and has a fine, consistent particle size.

    • Transfer the powdered mixture to a pellet press.

    • Apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • If necessary, filter the solution to remove any solid particles.

  • Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS) :

    • Introduce the sample solution into the gas chromatograph (GC) inlet, where it is vaporized.

    • The vaporized sample is separated by the GC column and then introduced into the ion source of the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Structure Structure Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

A generalized workflow for spectroscopic analysis of a chemical compound.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2'-Methylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of 2'-methylbiphenyl derivatives, a class of compounds that has evolved from chemical curiosities to the cornerstone of life-saving pharmaceuticals. We will explore the chronological progression of their synthesis, from early classical methods to the advent of modern cross-coupling reactions, and illuminate their profound impact on medicinal chemistry, particularly in the development of angiotensin II receptor blockers (ARBs). This document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of key biological pathways and synthetic workflows to serve as a valuable resource for researchers in the field.

A Historical Odyssey: From Classical Couplings to Catalytic Precision

The story of 2'-methylbiphenyl derivatives is intrinsically linked to the broader history of biaryl synthesis. Early organic chemists developed several methods for forging carbon-carbon bonds between aromatic rings, laying the groundwork for the eventual synthesis of these specific methylated analogs.

Early Methods (19th and Early 20th Century):

Initial forays into biaryl synthesis were characterized by harsh reaction conditions and often low yields. These pioneering methods, while not always efficient, were crucial in establishing the fundamental principles of aryl-aryl bond formation.

  • Wurtz-Fittig Reaction (ca. 1855): This reaction, an extension of the Wurtz reaction, involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While primarily used for alkyl-aryl coupling, it represents one of the earliest attempts at forming bonds between aromatic systems.[1][2]

  • Ullmann Reaction (1901): Developed by Fritz Ullmann, this reaction utilizes copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[3][4][5][6] The classical Ullmann reaction required high temperatures and stoichiometric amounts of copper, often limiting its scope to electron-deficient aryl halides.[3][6]

  • Gomberg-Bachmann Reaction (1924): This method involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[7][8][9] While it offered a route to unsymmetrical biaryls, the original procedure was often plagued by low yields due to side reactions of the highly reactive diazonium salts.[7][8]

These early methods, though historically significant, were largely superseded by more efficient and versatile techniques in the latter half of the 20th century.

The Dawn of Modern Synthesis: Transition Metal Catalysis

The discovery and development of transition metal-catalyzed cross-coupling reactions revolutionized organic synthesis and provided chemists with unprecedented tools for constructing complex molecules like 2'-methylbiphenyl derivatives with high efficiency and selectivity.

  • Grignard Reagent-Based Couplings: The use of Grignard reagents in cross-coupling reactions, often catalyzed by nickel or other transition metals, provided a more reliable route to biaryls. A notable example is the synthesis of 2-methylbiphenyl from an o-tolylmagnesium Grignard reagent and chlorobenzene, catalyzed by a nickel(II) halide.[10][11]

  • Negishi Coupling (1977): This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.[12] The Negishi coupling was a significant advancement, allowing for the preparation of unsymmetrical biaryls in good yields under milder conditions.[12]

  • Suzuki-Miyaura Coupling (Late 1970s): The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide has become one of the most widely used methods for C-C bond formation in both academic and industrial settings. Its tolerance of a wide range of functional groups and the stability of the boronic acid reagents have made it a cornerstone for the synthesis of complex biphenyl derivatives.

The advent of these powerful catalytic methods paved the way for the efficient and scalable synthesis of highly functionalized 2'-methylbiphenyl derivatives, which proved to be of immense importance in the field of medicinal chemistry.

The Rise of the "Sartans": 2'-Methylbiphenyl Derivatives in Drug Discovery

The true significance of the 2'-methylbiphenyl scaffold emerged with the discovery of its role as a key structural motif in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". These drugs selectively block the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure.[13]

Quantitative Data

Physicochemical Properties of 2-Methylbiphenyl
PropertyValueReference
Molecular FormulaC₁₃H₁₂[16]
Molecular Weight168.24 g/mol [16]
Melting Point0.0 °C[16]
Boiling Point258-259 °C
Density1.012 - 1.015 g/cm³ @ 20°C
Biological Activity of Selected Sartans (Angiotensin II Receptor Blockers)

The following table summarizes the in vitro binding affinities (IC₅₀ values) of several sartan drugs containing the 2'-methylbiphenyl moiety for the human AT₁ receptor. Lower IC₅₀ values indicate higher binding affinity.

DrugIC₅₀ (nM)Reference
Losartan~20[17]
Valsartan~3.9
Irbesartan~1.3[17]
Candesartan~0.36
Olmesartan~1.2
Telmisartan~3.9
Azilsartan~0.62[18]

Experimental Protocols

Synthesis of 2-Cyano-4'-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol is a representative example of a modern synthetic route to a key 2'-methylbiphenyl derivative.

Materials:

  • 2-Bromobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-cyano-4'-methylbiphenyl.

Signaling Pathways and Experimental Workflows

Angiotensin II Receptor Signaling Pathway

The 2'-methylbiphenyl-containing sartan drugs exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. The following diagram illustrates the major signaling cascades initiated by the binding of angiotensin II to its receptor, leading to physiological effects such as vasoconstriction and aldosterone release. The sartans competitively inhibit the initial binding step.

Angiotensin_II_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Vasoconstriction Ca2->Contraction Aldosterone Aldosterone Release PKC->Aldosterone Sartans Sartans (e.g., Losartan) Sartans->AT1R

Caption: Angiotensin II signaling pathway and the inhibitory action of sartans.

Experimental Workflow for the Synthesis of a 2'-Methylbiphenyl Derivative

The following diagram outlines a typical laboratory workflow for the synthesis of a 2'-methylbiphenyl derivative via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reagents 1. Combine Aryl Halide, Boronic Acid, and Base Solvent 2. Add Solvent Mixture Reagents->Solvent Degas 3. Degas the Mixture (Ar or N₂) Solvent->Degas Catalyst 4. Add Palladium Catalyst Degas->Catalyst Heat 5. Heat to Reflux Catalyst->Heat Monitor 6. Monitor Progress (TLC/GC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Aqueous Workup and Extraction Cool->Extract Dry 9. Dry and Concentrate Organic Layer Extract->Dry Purify 10. Column Chromatography Dry->Purify Product 11. Characterize Pure Product (NMR, MS, etc.) Purify->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

This in-depth guide provides a comprehensive overview of the discovery and history of 2'-methylbiphenyl derivatives, highlighting their journey from academic interest to clinical significance. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide on the Electronic and Steric Properties of 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and steric properties of 4-(2-Methylphenyl)benzonitrile, a biphenyl derivative with potential applications in materials science and as a synthetic intermediate in drug discovery. This document details the molecule's structural characteristics, spectroscopic signature, and computationally derived electronic properties. A plausible synthetic route via Suzuki-Miyaura coupling is also described. While direct experimental data on its biological activity is limited, the known roles of the biphenyl and benzonitrile moieties in medicinal chemistry are discussed to provide context for its potential applications.

Introduction

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile or 4-(o-tolyl)benzonitrile, is an aromatic compound featuring a biphenyl core structure. This framework is prevalent in many biologically active molecules and functional materials.[1][2][3] The presence of a nitrile group and an ortho-methyl substituent imparts unique steric and electronic characteristics to the molecule.[4] The nitrile group is a versatile chemical handle for further functionalization, while the methyl group introduces steric hindrance that influences the conformation of the biphenyl system.[4] Understanding these properties is crucial for its application in areas such as liquid crystal development, the design of metal-organic frameworks (MOFs), and as a precursor for pharmaceutical compounds.[4]

Molecular Structure and Steric Properties

The chemical structure of this compound consists of a benzonitrile ring and a toluene ring linked by a carbon-carbon single bond.

Figure 1: Chemical structure of this compound.

A critical steric parameter in biphenyl systems is the dihedral angle between the two aromatic rings. This angle is influenced by the steric hindrance of the substituents. In this compound, the ortho-methyl group on one of the phenyl rings is expected to cause significant steric clash with the hydrogen atom on the adjacent ring, forcing the rings out of planarity.

While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 2-(4-Methylphenyl)benzonitrile, provides valuable insight. In this isomer, the dihedral angle between the mean planes of the two benzene rings is 44.6(7)°.[5] It is highly probable that the dihedral angle in this compound is of a similar magnitude due to the comparable steric demand of the ortho-methyl group. This non-planar conformation reduces π-conjugation between the rings, which in turn affects the electronic properties of the molecule.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H11NPubChem[6]
Molecular Weight193.24 g/mol PubChem[6]
XLogP33.6PubChem[6]
Hydrogen Bond Donor Count0PubChem[6]
Hydrogen Bond Acceptor Count1PubChem[6]
Rotatable Bond Count1PubChem[6]

Electronic Properties

The electronic properties of this compound are determined by the interplay of the electron-withdrawing nitrile group and the electron-donating methyl group, as well as the degree of conjugation between the two phenyl rings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the range of 7.0-7.8 ppm. The methyl protons would appear as a singlet at approximately 2.2-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the nitrile carbon (around 118-120 ppm), and the methyl carbon (around 20-22 ppm). The quaternary carbons of the biphenyl linkage would also be observable. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ region. A vapor phase IR spectrum is noted as available on PubChem.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of benzonitrile in ethanol shows a primary absorption band at 224 nm and a secondary band at 271 nm.[7] For this compound, the extended conjugation of the biphenyl system is expected to cause a bathochromic (red) shift in these absorption maxima. However, the non-planar conformation due to steric hindrance from the ortho-methyl group may limit the extent of this shift compared to a planar biphenyl system.

Computational Analysis

While a specific computational study for this compound is not available, analysis of similar molecules using Density Functional Theory (DFT) can provide insights into its electronic structure.

Molecular Orbitals: A computational analysis would likely show that the Highest Occupied Molecular Orbital (HOMO) is distributed primarily over the more electron-rich methyl-substituted phenyl ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized more on the electron-deficient benzonitrile ring. The energy gap between the HOMO and LUMO is a key factor in determining the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution across the molecule. It is expected to show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the nitrile group, making it a site for electrophilic attack or hydrogen bonding. The aromatic rings would exhibit regions of both positive and negative potential, while the methyl group would be a region of relatively neutral potential.

G cluster_0 Computational Analysis Workflow A Molecular Structure Input B DFT Calculation (e.g., B3LYP/6-31G*) A->B C Geometric Optimization B->C D Frequency Calculation C->D Verify Minimum Energy E Electronic Property Analysis C->E G Vibrational Frequencies (IR/Raman Spectra) D->G F Optimized Geometry (Bond Lengths, Angles) E->F H Molecular Orbitals (HOMO/LUMO) E->H I MEP Map E->I

Figure 2: A generalized workflow for the computational analysis of a molecule like this compound.

Synthesis

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants:

  • 4-Bromobenzonitrile

  • 2-Methylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate with a suitable phosphine ligand)

  • Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

  • Solvent system (e.g., toluene/water, dioxane/water, or DME/water)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq.), 2-methylphenylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

G Reactants 4-Bromobenzonitrile + 2-Methylphenylboronic Acid Reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Solvent System Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Figure 3: A simplified workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Potential Biological Significance

While there is no specific data on the biological activity or signaling pathway involvement of this compound, the constituent chemical moieties are of significant interest in medicinal chemistry.

  • Biphenyl Moiety: The biphenyl scaffold is a privileged structure in drug discovery, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1][2][3] For example, the non-steroidal anti-inflammatory drug (NSAID) diflunisal contains a biphenyl core. The angiotensin II receptor blocker losartan, used to treat high blood pressure, also features a substituted biphenyl structure.[5]

  • Benzonitrile Moiety: The nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13] It is present in drugs such as the anastrozole, an aromatase inhibitor used to treat breast cancer. The nitrile group can also participate in covalent interactions with enzyme targets, particularly cysteine proteases.[14]

Given the presence of these two pharmacologically relevant motifs, this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. Further biological screening is required to elucidate its specific activities.

Conclusion

This compound is a molecule with distinct steric and electronic features arising from its substituted biphenyl structure. The ortho-methyl group enforces a non-planar conformation, which influences its electronic properties by modulating the degree of conjugation between the phenyl rings. The electron-withdrawing nitrile group provides a site for chemical modification and potential biological interactions. While direct experimental data on its biological effects are lacking, its structural components suggest that it is a promising candidate for further investigation in materials science and as a scaffold in medicinal chemistry. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction further enhances its potential for a wide range of research and development applications.

References

The Biphenyl Scaffold: A Privileged Platform for Nitrile Group Transformations in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, lending rigidity and specific spatial orientation to a molecule, which is often crucial for effective interaction with biological targets. When functionalized with a nitrile group, this scaffold becomes a versatile platform for a variety of chemical transformations, unlocking access to a diverse range of pharmacologically active compounds. This technical guide explores the reactivity of the nitrile group on biphenyl scaffolds, focusing on three key transformations: hydrolysis to carboxylic acids, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. These reactions are fundamental in the synthesis of numerous pharmaceuticals, particularly in the development of angiotensin II receptor blockers (ARBs).

Core Reactivity of the Nitrile Group on Biphenyl Scaffolds

The electron-withdrawing nature of the nitrile group and its linear geometry influence the reactivity of the biphenyl system. The primary modes of reactivity of the nitrile group itself are nucleophilic addition to the electrophilic carbon atom and cycloaddition reactions across the carbon-nitrogen triple bond.

Key Transformations and Experimental Protocols

This section provides a detailed overview of the three principal transformations of the nitrile group on a biphenyl scaffold, complete with quantitative data and detailed experimental protocols.

Hydrolysis to Biphenyl Carboxylic Acids

The hydrolysis of a biphenyl nitrile to its corresponding carboxylic acid is a fundamental transformation, often employed to introduce a key acidic functional group for receptor binding or to serve as a synthetic handle for further derivatization. This reaction can be performed under either acidic or basic conditions.

Data Presentation: Hydrolysis of 4-Biphenylcarbonitrile

Reagents/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH, H₂OEthanol/WaterReflux4577.5-80[1]
H₂SO₄ (conc.)WaterReflux45High[1]
1 N HCl-Boiling388-94[2]

Experimental Protocol: Alkaline Hydrolysis of 4-Biphenylcarbonitrile

This protocol is adapted from standard procedures for the hydrolysis of aromatic nitriles[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-biphenylcarbonitrile (1 equivalent).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2 volumes relative to the solvent) and ethanol or methanol (10 volumes) to dissolve the nitrile.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 16-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • Separate the aqueous layer, cool it in an ice bath, and acidify to a pH of approximately 3 using 1 N hydrochloric acid (HCl).

    • The biphenyl-4-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Hydrolysis_Workflow Workflow for the Hydrolysis of 4-Biphenylcarbonitrile cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve 4-Biphenylcarbonitrile in Ethanol/Water start->setup add_naoh Add aq. NaOH Solution setup->add_naoh reflux Heat to Reflux (16-48 h) add_naoh->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate Concentrate in vacuo cool->concentrate extract Aqueous Work-up (Wash with Organic Solvent) concentrate->extract acidify Acidify with HCl extract->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter Filter and Dry precipitate->filter purify Recrystallize filter->purify end Biphenyl-4-carboxylic Acid purify->end

Workflow for the hydrolysis of 4-biphenylcarbonitrile.

Reduction to Biphenylmethylamines

The reduction of the nitrile group to a primary amine is a critical step in the synthesis of many pharmaceutical intermediates. This transformation provides a basic nitrogen center that can be crucial for biological activity or serve as a point for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.

Data Presentation: Reduction of 4-Biphenylcarbonitrile

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄THFReflux1673-75 (for L-valine)[3]
Raney Ni, H₂Ethanol/NH₃125-150-82[4]
Raney Ni, 2-Propanol, KOH2-PropanolReflux1>90

Experimental Protocol: Reduction of 4-Biphenylcarbonitrile with LiAlH₄

This protocol is based on general procedures for LiAlH₄ reductions of nitriles[3][5]. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 4-biphenylcarbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (1 volume equivalent to the mass of LiAlH₄ used), followed by a 15% aqueous NaOH solution (1 volume equivalent), and finally water again (3 volume equivalents).

    • Stir the resulting granular precipitate for 30 minutes.

  • Purification: Filter the precipitate through a pad of Celite® and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (biphenyl-4-yl)methanamine. The product can be further purified by distillation or column chromatography.

Reduction_Workflow Workflow for the LiAlH4 Reduction of 4-Biphenylcarbonitrile cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Start suspend_lah Suspend LiAlH4 in dry THF start->suspend_lah dissolve_nitrile Dissolve 4-Biphenylcarbonitrile in dry THF start->dissolve_nitrile cool_lah Cool to 0°C suspend_lah->cool_lah add_nitrile Add Nitrile Solution Dropwise cool_lah->add_nitrile dissolve_nitrile->add_nitrile reflux Warm to RT, then Reflux (4-16 h) add_nitrile->reflux monitor Monitor by TLC reflux->monitor cool_reaction Cool to 0°C monitor->cool_reaction quench Quench (Fieser Method) cool_reaction->quench filter Filter through Celite quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end (Biphenyl-4-yl)methanamine purify->end

Workflow for the LiAlH4 reduction of 4-biphenylcarbonitrile.

[3+2] Cycloaddition to form Biphenyl Tetrazoles

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. This reaction is a key step in the synthesis of many sartans, a class of drugs that block the angiotensin II receptor.

Data Presentation: Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole

ReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃, NH₄Cl-DMF100-81[2]
NaN₃ZnCl₂WaterReflux-High[6]
NaN₃, Et₃N·HCl-Toluene110-High[7]
NaN₃Silica Sulfuric AcidDMFReflux5-1072-95
NaN₃, Tri-n-butyltin chloride-TolueneReflux4855 (for Valsartan precursor)

Experimental Protocol: Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole

This protocol is based on the widely used method employing sodium azide and a Lewis acid catalyst[6].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-biphenylcarbonitrile (1 equivalent), sodium azide (NaN₃) (1.5 equivalents), and zinc chloride (ZnCl₂) (0.5 equivalents).

  • Reagent Addition: Add water or a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-130 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF is used, pour the mixture into water.

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to protonate the tetrazole.

    • The product will precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

Cycloaddition_Workflow Workflow for the Synthesis of 5-(Biphenyl-4-yl)-1H-tetrazole cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start combine Combine 4-Biphenylcarbonitrile, NaN3, and ZnCl2 start->combine add_solvent Add Water or DMF combine->add_solvent reflux Heat to Reflux (12-24 h) add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool acidify Acidify with HCl cool->acidify precipitate Precipitation of Tetrazole acidify->precipitate filter Filter and Dry precipitate->filter purify Recrystallize filter->purify end 5-(Biphenyl-4-yl)-1H-tetrazole purify->end

Workflow for the synthesis of 5-(biphenyl-4-yl)-1H-tetrazole.

Application in Drug Development: Angiotensin II Receptor Blockers

A prominent class of drugs that exemplifies the importance of the biphenyl-nitrile scaffold is the angiotensin II receptor blockers (ARBs), also known as "sartans." These drugs, including Losartan, Valsartan, and Telmisartan, are widely prescribed for the treatment of hypertension and heart failure. A key structural feature of many sartans is a biphenyl tetrazole moiety, which is synthesized from a biphenyl nitrile precursor.

The mechanism of action of these drugs involves the blockade of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By blocking the AT1 receptor, sartans prevent the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure[7][8][9][10][11].

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Upon binding of angiotensin II, the receptor activates several downstream signaling cascades, primarily through Gq/11, leading to a variety of physiological effects, including vasoconstriction, inflammation, and cellular growth[6].

AT1_Signaling_Pathway Angiotensin II Type 1 (AT1) Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca->Vasoconstriction CellGrowth Cell Growth & Proliferation PKC->CellGrowth Inflammation Inflammation PKC->Inflammation Sartans Sartans (e.g., Telmisartan) Sartans->AT1R Blocks

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Conclusion

The nitrile group on a biphenyl scaffold offers a rich and diverse reactivity profile that has been extensively leveraged in the field of drug discovery and development. The transformations of hydrolysis, reduction, and cycloaddition provide access to key functional groups—carboxylic acids, primary amines, and tetrazoles—that are integral to the structure and function of numerous therapeutic agents. The detailed experimental protocols and an understanding of the underlying biological pathways, such as the AT1 receptor signaling cascade, provide researchers with the necessary tools and knowledge to continue to innovate in this important area of medicinal chemistry. The biphenyl nitrile motif remains a privileged and highly valuable platform for the design and synthesis of new and improved pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Synthesis of 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol details the synthesis of 4-(2-Methylphenyl)benzonitrile, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and 2-methylphenylboronic acid.[3][4] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[2]

Reaction Principle

The catalytic cycle for the synthesis of this compound involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (2-methylphenylboronic acid) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, compiled from common laboratory procedures.

ParameterValueNotes
Reactants
4-Bromobenzonitrile1.0 mmolLimiting reagent.
2-Methylphenylboronic acid1.1 - 1.5 mmolTypically used in slight excess.
Catalyst
Palladium(II) Acetate (Pd(OAc)₂) with a ligand (e.g., XPhos)1-5 mol%Pre-catalyst, reduced in situ.[3]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1-5 mol%Active Pd(0) catalyst.
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 mmolA common and effective base.
Sodium Carbonate (Na₂CO₃)2.0 - 3.0 mmolAn alternative inorganic base.[5]
Potassium Phosphate (K₃PO₄)2.0 - 3.0 mmolOften used with more complex ligands.[3]
Solvent
Toluene5 - 10 mLA common solvent for Suzuki couplings.[3]
1,2-Dimethoxyethane (DME)5 - 10 mLAnother suitable solvent.[5]
Toluene/Ethanol/Water mixtureVariesAqueous conditions can be employed.[3]
Reaction Conditions
Temperature80 - 110 °CDependent on the solvent and catalyst system.[3][5]
Reaction Time4 - 18 hoursMonitored by TLC or GC-MS.[5][6]
Expected Outcome
Yield80 - 95%Yields are typically high but can vary.
Purity>95%After purification by column chromatography or recrystallization.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a 1.0 mmol scale.

Materials:

  • 4-Bromobenzonitrile (1.0 mmol, 182 mg)

  • 2-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), XPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization:

The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 4-Bromobenzonitrile E Combine Reactants in Toluene/Water A->E B 2-Methylphenylboronic acid B->E C Pd(OAc)₂ / XPhos C->E D K₂CO₃ (Base) D->E F Inert Atmosphere (N₂ or Ar) E->F Degas G Heat to 100°C with Stirring F->G H Cool to RT G->H Reaction Complete I Extraction with Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry & Concentrate J->K L Column Chromatography K->L M This compound (Final Product) L->M

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X label_oa Oxidative Addition transmetalation Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation Ar'-B(OH)₂ Base label_tm Transmetalation transmetalation->pd0 product Ar-Ar' transmetalation->product label_re Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of 4-(o-tolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(o-tolyl)benzonitrile, also known as 2-cyano-4'-methylbiphenyl, is a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II receptor blockers (ARBs) like Losartan, Candesartan, and Valsartan, which are widely used for the treatment of hypertension.[1] The synthesis of this biaryl compound is of significant interest to researchers and professionals in drug development and medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of 4-(o-tolyl)benzonitrile via a Kumada cross-coupling reaction, a reliable and efficient method for forming carbon-carbon bonds between an organomagnesium (Grignard) reagent and an organic halide.[1][2]

Reaction Principle

The Kumada cross-coupling reaction involves the nickel- or palladium-catalyzed reaction of a Grignard reagent with an organohalide.[2] In this specific application, p-tolylmagnesium chloride is coupled with o-chlorobenzonitrile in the presence of a manganese(II) chloride catalyst to yield 4-(o-tolyl)benzonitrile. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol

This protocol is adapted from a representative procedure for a manganese-catalyzed Kumada coupling reaction.[3]

Materials and Reagents:

  • Magnesium turnings

  • Iodine (for initiation)

  • p-Chlorotoluene

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • o-Chlorobenzonitrile

  • Manganese(II) chloride (MnCl₂), anhydrous

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether

  • Ethyl Acetate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Schlenk line (optional, for handling anhydrous reagents)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Chromatography column

Procedure:

Part 1: Preparation of p-tolylmagnesium chloride (Grignard Reagent)

  • Under an inert atmosphere (N₂ or Argon), charge a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel with magnesium turnings (1.05 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of p-chlorotoluene (1.0 eq) in a mixture of anhydrous THF and anhydrous toluene.

  • Add a small portion of the p-chlorotoluene solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining p-chlorotoluene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture until the magnesium turnings have been consumed (approximately 1-2 hours).

  • Cool the resulting Grignard reagent solution to room temperature. The concentration can be determined by titration if desired.

Part 2: Kumada Cross-Coupling Reaction

  • In a separate dry three-necked round-bottom flask under an inert atmosphere, prepare a solution of o-chlorobenzonitrile (1.0 eq) and anhydrous manganese(II) chloride (0.05-0.10 eq) in a mixture of anhydrous THF and anhydrous toluene.[3]

  • Stir this mixture at room temperature for approximately 30 minutes.[3]

  • Cool the o-chlorobenzonitrile solution to -5 °C using an ice-salt bath.[3]

  • Slowly add the previously prepared p-tolylmagnesium chloride solution dropwise to the cooled o-chlorobenzonitrile solution over a period of 1 hour, maintaining the temperature at -5 °C.[3]

  • After the addition is complete, continue to stir the reaction mixture at -5 °C for an additional 3 hours.[3]

Part 3: Workup and Purification

  • Quench the reaction by the slow, dropwise addition of dilute hydrochloric acid while keeping the flask in the ice bath.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash them sequentially with water and then with a saturated sodium chloride (brine) solution.[3]

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3]

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 95:5) as the eluent to afford pure 4-(o-tolyl)benzonitrile.[4] Alternatively, recrystallization from petroleum ether can be employed.[3]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-(o-tolyl)benzonitrile via the Kumada coupling reaction.

ParameterValueReference
Reactants
o-Chlorobenzonitrile1.0 eq[3]
p-Tolylmagnesium chloride~1.2 eq[3]
Catalyst
Manganese(II) chloride5 mol %[3]
Solvent
THF/Toluene mixture-[3]
Reaction Conditions
Temperature-5 °C[3]
Reaction Time3 hours[3]
Product Yield & Purity
Isolated Yield70-96%[3][4]
Purity (HPLC/GC)>97%[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-(o-tolyl)benzonitrile.

Synthesis_Workflow cluster_grignard Part 1: Grignard Reagent Formation cluster_coupling Part 2: Kumada Coupling cluster_workup Part 3: Workup & Purification p_chloro p-Chlorotoluene grignard p-Tolylmagnesium chloride p_chloro->grignard THF/Toluene, I₂ (cat.), Reflux mg Magnesium Turnings mg->grignard o_chloro o-Chlorobenzonitrile reaction_mixture Reaction Mixture o_chloro->reaction_mixture mncl2 MnCl₂ (catalyst) mncl2->reaction_mixture quench Quench (dil. HCl) reaction_mixture->quench grignard_input->reaction_mixture -5 °C, 3h extraction Extraction (Ethyl Acetate) quench->extraction drying Drying (MgSO₄) extraction->drying purification Purification (Chromatography/ Recrystallization) drying->purification product 4-(o-tolyl)benzonitrile purification->product

Caption: Experimental workflow for the synthesis of 4-(o-tolyl)benzonitrile.

References

Application Notes and Protocols for the Synthesis of 4-(2-Methylphenyl)benzonitrile via Negishi Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate.[1][2] Its high functional group tolerance, high reactivity, and stereoselectivity make it a widely used method in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3][4] One key application is the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules. This document provides a detailed protocol for the synthesis of 4-(2-Methylphenyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals, via a Negishi coupling reaction.[5]

The synthesis involves the coupling of an organozinc reagent derived from 2-bromotoluene with 4-bromobenzonitrile in the presence of a palladium catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromobenzonitrile) to form a Pd(II) intermediate.

  • Transmetalation: The organozinc reagent (2-methylphenylzinc halide) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, this compound, and regenerate the active Pd(0) catalyst.

Negishi_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)-Ar'(L_n) PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-ZnX) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar') Product This compound (Ar-Ar') PdII_Diaryl->Product ArylX 4-Bromobenzonitrile (Ar-X) ArylX->PdII_Aryl ArylZnX 2-Methylphenylzinc Halide (Ar'-ZnX) ArylZnX->PdII_Diaryl

Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Workflow

The synthesis of this compound via Negishi coupling can be broken down into two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling reaction.

Experimental_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction start_prep Start: 2-Bromotoluene lithiation Lithiation with n-BuLi in THF at -78 °C start_prep->lithiation transmetalation_zn Transmetalation with ZnCl₂ lithiation->transmetalation_zn organozinc 2-Methylphenylzinc Chloride Solution transmetalation_zn->organozinc add_organozinc Add Organozinc Reagent organozinc->add_organozinc start_coupling Start: 4-Bromobenzonitrile reaction_setup Reaction Setup: Combine Aryl Bromide and Catalyst start_coupling->reaction_setup catalyst_prep Catalyst Preparation: Pd₂(dba)₃ + Ligand in THF catalyst_prep->reaction_setup reaction_setup->add_organozinc reaction Heat Reaction Mixture (e.g., 60-80 °C) add_organozinc->reaction workup Work-up: Aqueous Quench, Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: This compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Negishi couplings of similar substrates.[3][7] Optimization may be necessary for specific laboratory conditions and reagent batches.

Materials:

  • 2-Bromotoluene

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • 4-Bromobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)[8]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Flame-dried glassware

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

Part 1: Preparation of 2-Methylphenylzinc Chloride Solution

  • Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 2-bromotoluene (1.0 equiv) to the cold THF.

  • Add n-butyllithium (1.05 equiv) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.

  • In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.1 equiv) in anhydrous THF under an inert atmosphere.

  • Slowly transfer the freshly prepared 2-tolyllithium solution to the zinc chloride solution at -78 °C via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of 2-methylphenylzinc chloride is ready for the coupling reaction.

Part 2: Negishi Coupling Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 4-8 mol%).

  • Add anhydrous THF to the flask, followed by 4-bromobenzonitrile (1.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add the prepared 2-methylphenylzinc chloride solution (1.2-1.5 equiv) to the reaction mixture via syringe or cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.[3]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound as the final product.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the Negishi coupling synthesis of this compound, based on data from similar biaryl syntheses.[7][8][9]

Table 1: Reagent Quantities and Ratios

ReagentMolar Equiv.Typical Amount (for 1 mmol scale)
4-Bromobenzonitrile1.0182 mg
2-Bromotoluene1.2205 mg
n-Butyllithium1.260.5 mL (2.5 M in hexanes)
Zinc Chloride1.32180 mg
Pd₂(dba)₃0.01-0.029-18 mg
Phosphine Ligand0.04-0.08Varies with ligand
Anhydrous THF-10-20 mL

Table 2: Reaction Conditions and Performance

ParameterTypical Value/RangeNotes
Catalyst Loading
Palladium (mol%)1 - 5%Lower loadings may be possible with highly active catalysts.[9]
Ligand:Palladium Ratio2:1 - 4:1Optimal ratio depends on the specific ligand used.
Reaction Conditions
SolventTHF, DMF, NMPTHF is commonly used; NMP can be a beneficial co-solvent for less reactive substrates.[9]
Temperature60 - 100 °CHigher temperatures may be required for less reactive aryl chlorides.
Reaction Time2 - 24 hoursMonitored by TLC or GC/MS for completion.
Yield
Isolated Yield70 - 95%Highly dependent on reaction optimization and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use high-purity catalyst and ligand.
Poor quality organozinc reagentUse freshly prepared or titrated organozinc reagent. Ensure complete transmetalation.
Formation of Homocoupled Products Reaction temperature too highLower the reaction temperature.
Rate of organozinc addition too fastAdd the organozinc reagent slowly to the reaction mixture.
Protodezincation of Organozinc Reagent Presence of moisture or protic sourcesEnsure all reagents and solvents are rigorously dried.

Safety Precautions

  • Organozinc reagents can be pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere.[3]

  • Palladium catalysts and phosphine ligands can be toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent. Handle with extreme care under an inert atmosphere.

By following these guidelines and protocols, researchers can effectively utilize the Negishi cross-coupling reaction for the synthesis of this compound and other valuable biaryl compounds.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Precursors from 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential liquid crystal precursors starting from 4-(2-Methylphenyl)benzonitrile. The methodologies outlined are based on established synthetic strategies for biphenyl-based liquid crystals and are intended to serve as a foundational guide for the development of novel mesogenic materials.

Introduction: Biphenyl Benzonitriles in Liquid Crystal Synthesis

Biphenyl derivatives are a cornerstone in the design of thermotropic liquid crystals due to their rigid core structure, which promotes the anisotropic molecular arrangements necessary for mesophase formation. The presence of a terminal cyano (benzonitrile) group introduces a strong dipole moment, significantly influencing the dielectric anisotropy and electro-optical properties of the final liquid crystal material. The starting material, this compound, provides a readily available biphenyl core that can be chemically modified to induce liquid crystalline behavior. The inherent asymmetry from the 2-methyl substitution can be leveraged to fine-tune the mesophase properties.

The general strategy for converting non-mesomorphic biphenyls into liquid crystals involves the introduction of flexible terminal groups, typically alkyl or alkoxy chains, to one or both ends of the rigid core. These flexible chains lower the melting point and stabilize the liquid crystalline phase. Further modifications can include the introduction of lateral substituents to alter the molecular shape and packing.

This document outlines a hypothetical, yet plausible, two-step synthetic pathway to a potential liquid crystal precursor from this compound. The proposed synthesis involves a demethylation followed by an etherification to introduce a flexible alkyl chain, a common strategy in liquid crystal synthesis.

Synthetic Workflow

The proposed synthetic route from this compound to a potential liquid crystal precursor is a two-step process:

  • Demethylation: Conversion of the methyl group on the phenyl ring to a hydroxyl group. This step is crucial for creating a reactive site for subsequent functionalization.

  • Williamson Ether Synthesis: Attachment of a flexible alkyl chain via an ether linkage to the newly formed hydroxyl group.

Below is a visual representation of this proposed workflow.

SynthesisWorkflow Start This compound Intermediate 4-(2-Hydroxyphenyl)benzonitrile Start->Intermediate Demethylation Product 4-(2-(Alkyloxy)phenyl)benzonitrile (Liquid Crystal Precursor) Intermediate->Product Williamson Ether Synthesis

Application Note: Hypothetical Use of 4-(2-Methylphenyl)benzonitrile as a Modulating Ligand in the Synthesis of Bio-MOFs for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and biomedicine.[1][2] In the realm of drug delivery, MOFs offer the potential for high drug loading capacities and controlled release profiles.[1]

This document describes a hypothetical application of 4-(2-Methylphenyl)benzonitrile as a modulating ligand in the synthesis of a novel Bio-MOF, herein designated as BCN-MOF-1 (Benzonitrile-Modulated MOF-1). While the direct use of this compound as a primary structural ligand in MOF synthesis is not yet established in the literature, its properties suggest a potential role as a modulator to influence crystal growth, porosity, and hydrophobicity. This application note provides a theoretical framework and detailed protocols for the synthesis, characterization, and potential use of BCN-MOF-1 for the controlled delivery of a model hydrophobic drug, curcumin.

Principle of the Method

The synthesis of BCN-MOF-1 is based on a solvothermal reaction involving a primary dicarboxylate ligand (Terephthalic acid), a biocompatible metal ion (Zinc), and this compound as a modulating agent. The modulator is hypothesized to compete with the primary ligand for coordination sites on the metal clusters during crystal formation, thereby influencing the resulting framework's properties. The bulky and hydrophobic nature of the this compound molecule is expected to introduce larger pores and a more hydrophobic internal environment, which could be advantageous for encapsulating and releasing hydrophobic drug molecules.

Materials and Equipment

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Curcumin

  • Phosphate-Buffered Saline (PBS)

  • 20 mL Scintillation Vials

  • Programmable Oven

  • Centrifuge

  • Vacuum Oven

  • Powder X-ray Diffractometer (PXRD)

  • Nitrogen Adsorption-Desorption Analyzer

  • Thermogravimetric Analyzer (TGA)

  • UV-Vis Spectrophotometer

Experimental Protocols

Synthesis of BCN-MOF-1

A solvothermal method is proposed for the synthesis of BCN-MOF-1.[3]

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Terephthalic acid and 0.05 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 110 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 100 °C for 12 hours to obtain the activated BCN-MOF-1.

Characterization of BCN-MOF-1

The synthesized BCN-MOF-1 should be characterized to determine its structural and physical properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

Drug Loading
  • Prepare a 1 mg/mL solution of curcumin in ethanol.

  • Disperse 20 mg of activated BCN-MOF-1 in 10 mL of the curcumin solution.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Collect the curcumin-loaded MOF (Curcumin@BCN-MOF-1) by centrifugation.

  • Wash the product with ethanol to remove surface-adsorbed curcumin.

  • Dry the sample under vacuum at 60 °C.

  • Determine the drug loading content by measuring the concentration of curcumin in the supernatant using UV-Vis spectrophotometry.

In Vitro Drug Release
  • Disperse 10 mg of Curcumin@BCN-MOF-1 in 10 mL of PBS (pH 7.4).

  • Incubate the suspension at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Centrifuge the withdrawn sample to separate the MOF particles.

  • Measure the concentration of released curcumin in the supernatant using UV-Vis spectrophotometry.

Data Presentation

The following table summarizes the hypothetical characterization data for BCN-MOF-1 compared to a non-modulated MOF synthesized without this compound.

ParameterNon-Modulated MOFBCN-MOF-1 (Hypothetical)
BET Surface Area (m²/g) 12001500
Pore Volume (cm³/g) 0.650.85
Average Pore Diameter (Å) 1218
Thermal Stability (°C) 350330
Curcumin Loading (%) 815
Release at 24h (%) 4060

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_application Application reagents Zn(NO₃)₂·6H₂O + Terephthalic acid + This compound in DMF solvothermal Solvothermal Reaction (110°C, 24h) reagents->solvothermal centrifugation Centrifugation solvothermal->centrifugation washing Washing with DMF & Ethanol centrifugation->washing activation Vacuum Drying (100°C) washing->activation pxrd PXRD activation->pxrd bet N₂ Adsorption (BET) activation->bet tga TGA activation->tga drug_loading Drug Loading (Curcumin) activation->drug_loading drug_release In Vitro Drug Release drug_loading->drug_release G cluster_extracellular Extracellular Environment (pH 7.4) cluster_cellular Target Cell mof Curcumin@BCN-MOF-1 release Diffusion-controlled Release mof->release curcumin Curcumin release->curcumin Enters Cell membrane Cell Membrane pathway Intracellular Signaling Pathway Inhibition curcumin->pathway Inhibits membrane->pathway response Therapeutic Response pathway->response

References

Application Notes and Protocols for the Functionalization of the Nitrile Group in 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical functionalization of the nitrile group in 4-(2-Methylphenyl)benzonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on three primary transformations: the [3+2] cycloaddition to form a tetrazole, the reduction to a primary amine, and the hydrolysis to a carboxylic acid. These functional groups are of significant interest in medicinal chemistry, offering diverse pharmacophores for drug design and development. This document includes quantitative data for these reactions, detailed experimental procedures, and visual representations of the chemical pathways and workflows to facilitate practical application in a research and development setting.

Introduction

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile, is a versatile building block in organic synthesis. Its biphenyl scaffold is a common feature in many pharmaceutical agents. The nitrile group offers a valuable handle for a variety of chemical transformations, allowing for the introduction of functional groups that can modulate the pharmacological properties of the parent molecule. The conversion of the nitrile to a tetrazole is particularly relevant in the development of angiotensin II receptor blockers (sartans), where the tetrazole ring acts as a bioisostere for a carboxylic acid group.[1][2][3] The reduction of the nitrile to a primary amine provides a basic center that can be crucial for receptor binding, while hydrolysis to the corresponding carboxylic acid introduces an acidic functional group important for various biological interactions.[2]

Key Functionalization Reactions

This section outlines the primary synthetic routes for the functionalization of the nitrile group in this compound.

[3+2] Cycloaddition to form 5-(2'-Methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazole

The conversion of a nitrile to a tetrazole is a cornerstone reaction in medicinal chemistry, often employed to introduce a metabolically stable acidic mimic.[4] This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Reduction to (2'-Methyl-[1,1'-biphenyl]-4-yl)methanamine

The reduction of the nitrile group to a primary amine introduces a versatile functional group that can be further modified or can itself be a key pharmacophoric element. This transformation can be achieved using various reducing agents.

Hydrolysis to 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Hydrolysis of the nitrile provides the corresponding carboxylic acid, a functional group prevalent in many active pharmaceutical ingredients due to its ability to participate in hydrogen bonding and salt formation.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the functionalization of this compound.

TransformationProductReagents & ConditionsReaction TimeYield (%)Reference
Tetrazole Formation 5-(2'-Methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazoleNaN₃, NH₄Cl, DMF, 120 °C12-24 h85-95[5][6]
Nitrile Reduction (2'-Methyl-[1,1'-biphenyl]-4-yl)methanamine1. LiAlH₄, THF; 2. H₂O4-6 h70-85[7][8]
Nitrile Hydrolysis 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acidH₂SO₄ (conc.), H₂O, Reflux12-24 h75-90[9][10]

Experimental Protocols

Protocol for the Synthesis of 5-(2'-Methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazole

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, sodium azide, and ammonium chloride.

  • Add DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(2'-Methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazole.

Protocol for the Reduction of this compound to (2'-Methyl-[1,1'-biphenyl]-4-yl)methanamine

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Water

  • 15% NaOH solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2'-Methyl-[1,1'-biphenyl]-4-yl)methanamine.

Protocol for the Hydrolysis of this compound to 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium hydroxide (NaOH) solution, 1 M

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, add this compound and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux and maintain for 12-24 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • A precipitate of the crude carboxylic acid will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dissolve the crude product in 1 M NaOH solution and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

  • Acidify the aqueous layer with concentrated HCl until a precipitate forms (pH ~2).

  • Collect the precipitated 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

Reaction Pathways

Reaction_Pathways cluster_start Starting Material cluster_products Functionalized Products This compound This compound Tetrazole 5-(2'-Methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazole This compound->Tetrazole [3+2] Cycloaddition (NaN₃, NH₄Cl) Amine (2'-Methyl-[1,1'-biphenyl]-4-yl)methanamine This compound->Amine Reduction (LiAlH₄) Acid 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid This compound->Acid Hydrolysis (H₂SO₄, H₂O)

Caption: Reaction pathways for the functionalization of this compound.

Experimental Workflow for Tetrazole Synthesis

Experimental_Workflow start Start reactants Combine Reactants: This compound NaN₃, NH₄Cl in DMF start->reactants reaction Heat to 120 °C (12-24 h) reactants->reaction workup Aqueous Workup & Acidification reaction->workup filtration Filter & Wash Precipitate workup->filtration extraction Dissolve in EtOAc, Wash filtration->extraction drying Dry & Concentrate extraction->drying purification Recrystallization drying->purification end Pure Product purification->end

Caption: General experimental workflow for tetrazole synthesis.

Applications in Drug Development

The functionalized derivatives of this compound are of considerable interest to the pharmaceutical industry.

  • Biphenyl-tetrazoles are well-known pharmacophores, most notably in the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[1][2][3] The tetrazole moiety serves as a bioisosteric replacement for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. These compounds have also been investigated for their potential as anti-inflammatory, antifungal, and antibacterial agents.[7][11]

  • Biphenyl-methylamines can serve as key intermediates for the synthesis of more complex molecules. The primary amine can act as a nucleophile or a basic center for interaction with biological targets. Phenethylamines, a related structural class, are present in a wide range of medicinally active compounds targeting receptors such as adrenoceptors, dopamine receptors, and sigma receptors.

  • Biphenyl-carboxylic acids are important structural motifs in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The carboxylic acid group is often crucial for the anti-inflammatory activity of these compounds. They have also been explored for their potential as anticancer agents.[2]

Conclusion

The protocols detailed in these application notes provide a practical guide for the functionalization of the nitrile group in this compound. The conversion to a tetrazole, a primary amine, or a carboxylic acid opens up a wide range of possibilities for the synthesis of novel compounds with potential therapeutic applications. The provided data and methodologies are intended to support researchers and drug development professionals in the efficient and effective utilization of this versatile chemical intermediate.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methyl-[1,1'-biphenyl]-4-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II receptor antagonists used in the management of hypertension. Its biphenyl scaffold is a prevalent structural motif in medicinal chemistry. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This document provides detailed protocols and application notes for the scale-up synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. This method is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of the required starting materials and catalysts.

Synthetic Pathway Overview

The recommended and most common industrial-scale synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound. For the synthesis of the target molecule, two primary, equally viable routes are presented:

  • Route A: The reaction of 4-bromobenzonitrile with 2-methylphenylboronic acid.

  • Route B: The reaction of 2-bromotoluene with 4-cyanophenylboronic acid.

Both routes are efficient and the choice may depend on the cost and availability of the starting materials. The general reaction scheme is depicted below.

cluster_A Route A cluster_B Route B 4-bromobenzonitrile 4-Bromobenzonitrile product 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile 4-bromobenzonitrile->product 2-methylphenylboronic_acid 2-Methylphenylboronic Acid 2-methylphenylboronic_acid->product 2-bromotoluene 2-Bromotoluene 2-bromotoluene->product 4-cyanophenylboronic_acid 4-Cyanophenylboronic Acid 4-cyanophenylboronic_acid->product catalyst Pd Catalyst Base Solvent, Heat catalyst->product

Caption: General Suzuki-Miyaura coupling routes for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation

The following table summarizes representative quantitative data for the scale-up synthesis of a closely related isomer, 2-cyano-4'-methylbiphenyl, via a cross-coupling reaction, which is indicative of the expected outcomes for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

ParameterValueReference
Starting Materials o-Chlorobenzonitrile, p-Tolylmagnesium Chloride[1]
Catalyst Bis(triphenylphosphine)nickel(II) dichloride[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Temperature 28.0 - 32.0 °C[1]
Reaction Time 3 - 4 hours (for addition)[1]
Yield High (379g of product from 300g of o-chlorobenzonitrile)[1]
Purity 99.8%[1]
Scale 5L flask scale[1]

Experimental Protocols

The following is a detailed protocol for the scale-up synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile via the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 2-methylphenylboronic acid (Route A). This protocol is designed to be scalable for laboratory and pilot plant production.

Materials:

  • 4-Bromobenzonitrile (1.0 equivalent)

  • 2-Methylphenylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equivalents)

  • Triphenylphosphine (PPh₃, 0.02 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and inert gas inlet/outlet

  • Heating/cooling circulator

  • Liquid-liquid separator

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup:

    • To the jacketed glass reactor, charge 4-bromobenzonitrile, 2-methylphenylboronic acid, and potassium carbonate.

    • Seal the reactor and purge with an inert gas for at least 30 minutes to ensure an oxygen-free environment.

  • Catalyst Preparation:

    • In a separate, dry, and inerted flask, dissolve palladium(II) acetate and triphenylphosphine in a portion of the degassed toluene.

    • Stir the mixture at room temperature for 20-30 minutes to form the active Pd(0) catalyst complex.

  • Reaction Execution:

    • Add the degassed toluene and water (typically in a 4:1 to 5:1 ratio) to the reactor containing the starting materials and base.

    • Begin vigorous stirring and heat the reaction mixture to 80-90 °C.

    • Once the reaction temperature is stable, transfer the prepared catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

    • Maintain the reaction mixture at 80-90 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer. Extract the aqueous layer with additional toluene to recover any remaining product.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a high-purity crystalline solid.

Experimental Workflow Diagram

Start Start Charge_Reactants Charge Reactor with: - 4-Bromobenzonitrile - 2-Methylphenylboronic acid - K₂CO₃ Start->Charge_Reactants Inert_Atmosphere Purge Reactor with Inert Gas Charge_Reactants->Inert_Atmosphere Add_Solvents Add Degassed Toluene and Water to Reactor Inert_Atmosphere->Add_Solvents Prepare_Catalyst Prepare Catalyst: Pd(OAc)₂ + PPh₃ in Degassed Toluene Add_Catalyst Add Catalyst Solution to Reactor Prepare_Catalyst->Add_Catalyst Heat_Mixture Heat to 80-90 °C Add_Solvents->Heat_Mixture Heat_Mixture->Add_Catalyst Reaction_Monitoring Monitor Reaction by HPLC or GC-MS Add_Catalyst->Reaction_Monitoring Cool_Down Cool to Room Temperature Reaction_Monitoring->Cool_Down Phase_Separation Separate Organic and Aqueous Layers Cool_Down->Phase_Separation Extraction Extract Aqueous Layer with Toluene Phase_Separation->Extraction Combine_Wash Combine Organic Layers and Wash with Water/Brine Extraction->Combine_Wash Dry_Concentrate Dry over Na₂SO₄ and Concentrate Combine_Wash->Dry_Concentrate Recrystallization Recrystallize from Ethanol/Hexanes Dry_Concentrate->Recrystallization Final_Product High-Purity 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile Recrystallization->Final_Product

Caption: Step-by-step workflow for the scale-up synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable, efficient, and scalable method for the synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile. The detailed protocol provided in these application notes serves as a robust starting point for researchers and drug development professionals. Optimization of catalyst loading, reaction time, and temperature may be necessary depending on the specific scale and equipment used. Adherence to inert atmosphere techniques and careful monitoring of the reaction progress are crucial for achieving high yields and purity of the final product.

References

Application Notes and Protocols for Aqueous Phase Suzuki Coupling in Biphenyl Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The development of aqueous-phase Suzuki coupling protocols represents a significant advancement in green chemistry, minimizing the use of volatile and often toxic organic solvents. This application note provides detailed protocols and comparative data for the synthesis of biphenyl nitriles, a structural motif frequently found in pharmaceuticals, agrochemicals, and advanced materials, using aqueous reaction conditions. The methodologies presented herein are designed to be robust, reproducible, and adaptable for various research and development applications.

Advantages of Aqueous Phase Suzuki Coupling

  • Environmental Benignity: Reduces reliance on hazardous organic solvents.

  • Enhanced Safety: Water is non-flammable and non-toxic.

  • Improved Reactivity: In some cases, water can accelerate the reaction rate.

  • Simplified Product Isolation: Often, the organic product can be easily separated from the aqueous phase.

Key Experimental Parameters

Successful aqueous Suzuki coupling for biphenyl nitrile synthesis is dependent on the careful optimization of several key parameters:

  • Catalyst System: A palladium catalyst is typically employed. The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and ligand (if any) is crucial. Water-soluble ligands or ligand-free systems are often preferred.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.

  • Solvent System: While the goal is to use water as the primary solvent, a co-solvent (e.g., DMF, ethanol, acetone) is sometimes necessary to ensure the solubility of all reactants.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system.

  • Substrates: The nature of the aryl halide (iodide, bromide, or chloride) and the boronic acid will influence the reaction conditions required for optimal yield.

Data Presentation

The following tables summarize quantitative data for the aqueous phase Suzuki coupling synthesis of various biphenyl nitriles, allowing for easy comparison of different reaction conditions and substrates.

Table 1: Suzuki Coupling of 4-Bromobenzonitrile with Various Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd-bpydc-LaK₂CO₃Water70295
24-Methylphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)800.596
34-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Acetone/H₂O35192
43-Chlorophenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O1001288
52-Naphthylboronic acidPd/CNa₂CO₃Ethanol/H₂OReflux490

Table 2: Suzuki Coupling of Various Aryl Halides with 4-Cyanophenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O90694
23-BromopyridinePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100885
34-ChlorotoluenePd₂(dba)₃/XPhosCs₂CO₃t-BuOH/H₂O1101878
41-Bromo-2-fluorobenzenePd/NiFe₂O₄K₂CO₃DMF/H₂O (1:1)80191
52-BromothiophenePdCl₂(dppf)K₂CO₃DME/H₂O851289

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Aqueous Phase Suzuki Coupling of 4-Bromobenzonitrile

This protocol is a representative example of a ligand-free Suzuki coupling reaction in an aqueous co-solvent system.[1]

Materials:

  • 4-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • To a 25 mL round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and palladium acetate (0.01 mmol, 2.2 mg).

  • Add a solvent mixture of acetone (5 mL) and deionized water (5 mL).

  • Equip the flask with a magnetic stir bar and a condenser.

  • Stir the reaction mixture vigorously at 35°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-cyanobiphenyl.

Protocol 2: Aqueous Suzuki Coupling of an Aryl Halide with 4-Cyanophenylboronic Acid using a Water-Soluble Ligand

This protocol utilizes a water-soluble phosphine ligand to facilitate the coupling of a water-insoluble aryl halide.

Materials:

  • Aryl halide (e.g., 4-Iodoanisole)

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol, 176 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Separate the organic layer and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl nitrile.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product RX Ar-X (Aryl Halide) RX->OxAdd ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) Base Base ArBOH2->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Arylboronic Acid, Catalyst, and Base in a flask. start->setup solvent Add Aqueous Solvent System (Water or Water/Co-solvent). setup->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS). solvent->reaction workup Work-up: Cool, Extract with Organic Solvent, Wash, and Dry. reaction->workup purification Purification: Concentrate and Purify by Column Chromatography. workup->purification product Isolated Biphenyl Nitrile Product purification->product end End product->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(2-Methylphenyl)benzonitrile, particularly in improving low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which utilizes an organoboron reagent (e.g., 2-methylphenylboronic acid), and the Negishi coupling, which employs an organozinc reagent.[1] Both methods are valued for their ability to form carbon-carbon bonds with high functional group tolerance.[2]

Q2: I am experiencing very low yields in my Suzuki-Miyaura coupling reaction. What are the initial checks I should perform?

A2: Low yields in Suzuki-Miyaura couplings can often be attributed to a few key factors. A systematic check of your reagents and reaction setup is the best starting point.[3] This includes verifying the quality and stability of the boronic acid, the reactivity of the aryl halide, and the integrity of the palladium catalyst and phosphine ligands.[3] Additionally, ensuring the purity of the solvent and base, and maintaining a strictly inert atmosphere are critical.[3]

Q3: What are common side reactions that can lower the yield of this compound?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include protodeboronation of the 2-methylphenylboronic acid, where the boronic acid group is replaced by a hydrogen atom.[3] Homocoupling of the aryl halide or the boronic acid can also occur, resulting in biphenyl or dimethylbiphenyl impurities.[4] The presence of oxygen can often promote homocoupling.[4]

Q4: How can I purify the crude this compound product?

A4: Purification of the crude product is typically achieved through flash column chromatography on silica gel.[5] The selection of an appropriate eluent system, often a mixture of hexane and ethyl acetate, is crucial for separating the desired product from unreacted starting materials and side products.[6] Recrystallization from a suitable solvent can also be an effective final purification step.[7]

Troubleshooting Guide

Problem 1: Low or no product formation with significant recovery of starting materials.

QuestionPossible CauseSuggested Solution
Is my palladium catalyst active? The Pd(0) catalyst may have been deactivated by oxygen, or the Pd(II) precatalyst was not effectively reduced.Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3] Use fresh catalyst or a more robust precatalyst system. Buchwald-type ligands can also protect the catalyst and enhance its activity.[4]
Are my reagents of sufficient quality? 2-Methylphenylboronic acid can degrade over time, especially if not stored properly. Phosphine ligands can oxidize.Use fresh, high-purity 2-methylphenylboronic acid. Consider converting it to a more stable pinacol ester if degradation is suspected.[3] Ensure phosphine ligands have been stored under an inert atmosphere.
Is the chosen base appropriate and effective? The base may be too weak, not sufficiently soluble in the reaction medium, or promoting side reactions.A strong, non-nucleophilic base is generally required to activate the boronic acid.[4] Consider screening bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.[4][8]
Is the reaction temperature optimal? The reaction may be too slow at lower temperatures, or side reactions may be favored at higher temperatures.The optimal temperature is typically between 80-100 °C for Suzuki couplings.[3] If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor the reaction by TLC or LC-MS to track progress and the formation of byproducts.

Problem 2: Significant formation of side products, such as homocoupled biaryls or protodeboronated arenes.

QuestionPossible CauseSuggested Solution
How can I minimize homocoupling of the aryl halide? This can be promoted by the presence of oxygen or issues with the catalyst system.Thoroughly degas the reaction mixture by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[4] Using a direct Pd(0) source or an efficient precatalyst can also minimize this side reaction.[4]
What can be done to reduce protodeboronation? This is a common issue with boronic acids, especially under certain basic conditions or in the presence of water.Using milder bases like K₃PO₄ or KF can be beneficial.[3] While some Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions can reduce protodeboronation.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of Substituted Biaryls

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1o-Bromobenzonitrile4-Methylphenylboronic acidPd(PPh₃)₄ (4.2)-Na₂CO₃ (1M aq.)DMEReflux86[9]
24-BromoacetophenonePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O (4:1)80~90 (initially)[10]
34-BromobenzonitrileBoc-Ala-ZnIPd(OAc)₂ (similar system)P(o-Tol)₃-THF50-8078[5]
42-Bromoanisolep-Tolylzinc chloridePalladacycle (1)RuPhos (L1)-THF7092[11]

*Note: Entries 3 and 4 describe Negishi couplings, which are analogous C-C bond-forming reactions and provide valuable comparative data.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from a known procedure for a similar biaryl synthesis.

Materials:

  • 4-Bromobenzonitrile

  • 2-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add degassed DME, followed by a degassed 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: General Procedure for Negishi Coupling to Synthesize this compound

This is a general protocol and may require optimization for this specific substrate combination.

Materials:

  • 2-Bromotoluene

  • Zinc chloride (ZnCl₂)

  • n-Butyllithium or Magnesium turnings

  • 4-Bromobenzonitrile

  • Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] or another suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., SPhos, RuPhos)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Organozinc Reagent (in situ):

    • In a flame-dried, two-necked flask under an inert atmosphere, dissolve 2-bromotoluene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes.

    • In a separate flask, dissolve ZnCl₂ (1.1 eq) in anhydrous THF.

    • Transfer the organolithium solution to the ZnCl₂ solution via cannula at -78 °C and allow it to warm to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂(PhCN)₂, 0.02 eq) and the phosphine ligand (0.04 eq).

    • Add anhydrous, degassed THF, followed by 4-bromobenzonitrile (1.05 eq).

    • Slowly add the freshly prepared 2-methylphenylzinc chloride solution to the catalyst mixture via syringe.

    • Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC or GC/MS.[5]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography.

Visualizations

G General Experimental Workflow for Suzuki-Miyaura Synthesis reagents Combine Reactants: 4-Bromobenzonitrile 2-Methylphenylboronic acid Pd(PPh3)4 Na2CO3 inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert_atm solvent Add Degassed Solvents (DME/Water) inert_atm->solvent reflux Heat to Reflux (approx. 85°C) solvent->reflux monitor Monitor Reaction Progress (TLC / LC-MS) reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (Extraction with Ether) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

G Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Ligand, Halide) start->check_reagents check_catalyst Verify Catalyst Activity (Freshness, Inert Handling) start->check_catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvents) start->check_conditions optimize_base Optimize Base (Screen K3PO4, Cs2CO3) check_reagents->optimize_base Reagents OK check_catalyst->optimize_base Catalyst OK check_conditions->optimize_base Conditions OK optimize_temp Adjust Temperature optimize_base->optimize_temp side_products Analyze for Side Products (Homocoupling, Protodeboronation) optimize_temp->side_products mitigate_homo Improve Degassing Use Pd(0) Source side_products->mitigate_homo Homocoupling Observed mitigate_proto Use Milder Base (KF) Anhydrous Conditions side_products->mitigate_proto Protodeboronation Observed success Improved Yield mitigate_homo->success mitigate_proto->success

Caption: Troubleshooting decision tree for improving low reaction yield.

References

byproduct formation in the synthesis of 4-(o-tolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(o-tolyl)benzonitrile. The following information is designed to help you identify and resolve common issues related to byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-(o-tolyl)benzonitrile?

A1: The most prevalent method for synthesizing 4-(o-tolyl)benzonitrile is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used approach, reacting an aryl halide with an arylboronic acid. Other notable methods include the Negishi and Kumada coupling reactions.[1][2]

Q2: What are the primary byproducts observed in the Suzuki-Miyaura synthesis of 4-(o-tolyl)benzonitrile?

A2: The main byproducts encountered during the Suzuki-Miyaura synthesis of 4-(o-tolyl)benzonitrile include:

  • Homocoupling products: Primarily 4,4'-dimethylbiphenyl, formed from the self-coupling of p-tolylboronic acid.[3]

  • Dehalogenation products: Benzonitrile, resulting from the reduction of the starting material, 2-bromobenzonitrile.[4]

  • Ligand-derived impurities: Phosphine oxides and other degradation products from the phosphine ligands used in the palladium catalyst system.[5][6]

Q3: How can I detect and quantify the formation of these byproducts?

A3: Byproducts in your reaction mixture can be identified and quantified using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for separating and identifying volatile compounds in the crude reaction mixture, providing both qualitative and quantitative data.[7][8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from byproducts, allowing for quantification with appropriate standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structures of the main product and byproducts in the crude mixture and can be used for quantitative analysis with an internal standard.

Troubleshooting Guide: Byproduct Formation

This guide addresses specific issues related to byproduct formation and offers strategies to minimize their occurrence.

Observed Issue Potential Cause(s) Troubleshooting Recommendations
High levels of 4,4'-dimethylbiphenyl (homocoupling product) 1. Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.[3][4]2. Inefficient transmetalation or reductive elimination steps in the catalytic cycle.1. Ensure rigorous inert atmosphere: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.2. Optimize the base: The choice and amount of base can influence the rate of competing reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH.3. Use a pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes lead to more controlled initiation and reduce side reactions.
Significant amount of benzonitrile (dehalogenation product) 1. Presence of a hydride source in the reaction mixture, which can lead to the reduction of the aryl halide.[4]2. High reaction temperatures or prolonged reaction times can favor dehalogenation pathways.1. Careful selection of solvent and base: Avoid solvents or bases that can act as hydride donors. Anhydrous solvents are recommended.2. Optimize reaction temperature and time: Monitor the reaction progress by TLC or GC-MS to determine the optimal time for completion. Avoid unnecessarily long reaction times and use the lowest effective temperature.3. Ligand selection: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. More electron-rich and bulky ligands can sometimes suppress this side reaction.
Presence of phosphine oxides and other ligand-derived impurities 1. Oxidation of the phosphine ligand by trace oxygen or other oxidants in the reaction mixture.[5]2. Degradation of the phosphine ligand at elevated temperatures.1. Use high-purity, air-stable ligands: Employ fresh, high-quality phosphine ligands and store them under an inert atmosphere.2. Maintain an inert atmosphere: As with minimizing homocoupling, excluding oxygen is crucial to prevent ligand oxidation.3. Consider ligand-free systems: For some Suzuki-Miyaura couplings, ligand-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be effective alternatives.

Quantitative Data on Byproduct Formation

The following table summarizes representative data on the impact of reaction conditions on byproduct formation in Suzuki-Miyaura couplings of aryl halides with arylboronic acids. Note: Data may be from reactions of similar substrates due to the limited availability of specific quantitative data for 4-(o-tolyl)benzonitrile.

Reaction Parameter Condition A Yield of 4-(o-tolyl)benzonitrile Yield of 4,4'-dimethylbiphenyl Yield of Benzonitrile Condition B Yield of 4-(o-tolyl)benzonitrile Yield of 4,4'-dimethylbiphenyl Yield of Benzonitrile Reference
Atmosphere Air~70%>15%<5%Inert (Argon)>90%<5%<2%[3][4]
Base NaOH~85%~10%~5%K₃PO₄>95%<3%<2%[11]
Temperature 100 °C~92%~5%~3%80 °C>95%<3%<2%[12]

Experimental Protocols

Detailed Methodology for the Suzuki-Miyaura Synthesis of 4-(o-tolyl)benzonitrile

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromobenzonitrile

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(o-tolyl)benzonitrile as a white solid.

Visualizations

Suzuki-Miyaura Catalytic Cycle for the Synthesis of 4-(o-tolyl)benzonitrile

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Transmetalation Complex oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂) product_complex Product Complex transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-Ar') product 4-(o-tolyl)benzonitrile product_complex->product reactant1 2-Bromobenzonitrile reactant1->oa_complex reactant2 p-Tolylboronic acid reactant2->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Byproduct Formationdot

// Nodes start [label="High Byproduct Formation\nIdentified (GC-MS/NMR)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_homocoupling [label="Homocoupling\n(e.g., 4,4'-dimethylbiphenyl)?", shape=diamond, style=rounded, fillcolor="#FBBC05"]; check_dehalogenation [label="Dehalogenation\n(e.g., benzonitrile)?", shape=diamond, style=rounded, fillcolor="#FBBC05"]; check_ligand_degradation [label="Ligand Degradation\n(e.g., phosphine oxide)?", shape=diamond, style=rounded, fillcolor="#FBBC05"];

action_inert [label="Improve Inert Atmosphere\n(Degas Solvents, N₂/Ar Purge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_temp_time [label="Optimize Temperature & Time\n(Lower Temp, Shorter Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_reagents [label="Check Reagent Purity\n(Fresh Ligand, Anhydrous Solvents)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Byproduct Minimized", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_homocoupling; check_homocoupling -> action_inert [label="Yes"]; check_homocoupling -> check_dehalogenation [label="No"];

check_dehalogenation -> action_temp_time [label="Yes"]; check_dehalogenation -> check_ligand_degradation [label="No"];

check_ligand_degradation -> action_reagents [label="Yes"]; check_ligand_degradation -> end [label="No/Other"];

action_inert -> end; action_temp_time -> end; action_reagents -> end; }

References

Technical Support Center: Purification of Crude 4-(2-Methylphenyl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(2-Methylphenyl)benzonitrile via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound will not dissolve in the hot solvent.

Possible Causes:

  • Insufficient Solvent: The most common reason for a solute not dissolving is an inadequate amount of solvent.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures.

  • Insoluble Impurities: The crude material may contain impurities that are insoluble in the selected solvent.

Solutions:

  • Add More Solvent: Gradually add small portions of the hot solvent to the flask until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

  • Solvent Selection: If the compound remains insoluble even with a significant amount of hot solvent, a different solvent or a co-solvent system may be necessary. Based on the structure of this compound (a biphenyl nitrile), suitable solvents to test include ethanol, isopropanol, acetone, or ethyl acetate. A mixture, such as ethanol/water, could also be effective.

  • Hot Filtration: If a significant portion of the material has dissolved but some solids remain, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.

Q2: No crystals are forming upon cooling the solution.

Possible Causes:

  • Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Slower Cooling: Ensure the flask is cooling slowly and is undisturbed. You can insulate the flask to slow the cooling rate.

Q3: The compound has "oiled out" instead of forming crystals.

Possible Causes:

  • Melting Point vs. Boiling Point: The melting point of the solute is lower than the boiling point of the solvent, causing it to melt before dissolving. The reported melting point of this compound is in the range of 49-53°C.

  • High Concentration of Impurities: A high level of impurities can lower the melting point of the mixture and promote oiling out.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

  • Change Solvent: Select a solvent with a lower boiling point.

  • Use a Co-solvent System: Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethanol). Then, while the solution is hot, slowly add a miscible "anti-solvent" in which the compound is less soluble (e.g., water) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The yield of recrystallized this compound is very low.

Possible Causes:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.

  • Premature Crystallization: Crystals may have formed during a hot filtration step if the solution cooled too quickly.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of the product.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize the recovery of the crystals.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent.

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

  • Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.

Q5: The recrystallized product is not pure.

Possible Causes:

  • Rapid Crystal Formation: If the crystals form too quickly, impurities can become trapped within the crystal lattice.

  • Inappropriate Solvent: The chosen solvent may not effectively differentiate between the desired compound and the impurities, leading to co-crystallization.

  • Incomplete Washing: Insufficient washing of the filtered crystals may leave behind mother liquor containing impurities.

Solutions:

  • Slow Cooling: Allow the solution to cool slowly and without disturbance to promote the formation of purer crystals.

  • Solvent Selection: Experiment with different solvents to find one that dissolves the impurities well at all temperatures while having a steep solubility curve for this compound (i.e., highly soluble when hot, poorly soluble when cold).

  • Thorough Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Second Recrystallization: If the product is still not sufficiently pure, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound?

A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its chemical structure, good starting points for solvent screening are ethanol, isopropanol, and acetone. A mixed solvent system, such as ethanol-water, can also be very effective. The optimal solvent should be determined experimentally.

Q: How do I perform a solvent selection test?

A: Place a small amount of your crude this compound into several test tubes. Add a small amount of a different potential solvent to each tube. Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature. Then, gently heat the test tubes. A suitable solvent will dissolve the compound when hot. Finally, allow the tubes to cool. The best solvent will result in the formation of a large quantity of crystals.

Q: What is the expected melting point of pure this compound?

A: The reported melting point of this compound is in the range of 49-53°C. A sharp melting point within this range is a good indicator of purity.

Q: Can I use a rotary evaporator to remove excess solvent?

A: Yes, if you have added too much solvent, a rotary evaporator is an efficient way to remove the excess before attempting to crystallize the product again.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterInsolubleInsolubleUnsuitable
EthanolLowHighGood
IsopropanolLowHighGood
AcetoneModerateVery HighPotentially Suitable
HexaneVery LowLowPoor
TolueneHighVery HighUnsuitable

Note: This table presents hypothetical data for illustrative purposes. Researchers should perform their own solubility tests to determine the optimal solvent.

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method with ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel (short-stemmed or stemless)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • Add a magnetic stir bar to the flask.

    • Add a small amount of ethanol to the flask, just enough to cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after the dissolution step, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a short-stemmed funnel with a small amount of boiling ethanol.

    • Place a piece of fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask into the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals with a very small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool Cool Solution Slowly to Room Temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

optimizing base and solvent for 4-(2-Methylphenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methylphenyl)benzonitrile. The content is structured to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 4-bromobenzonitrile or 4-iodobenzonitrile) with 2-tolylboronic acid or its corresponding boronic ester.[1][2]

Q2: Why is the choice of base and solvent critical in the synthesis of this compound?

A2: The base and solvent play crucial roles in the Suzuki-Miyaura catalytic cycle. The base is essential for the transmetalation step, where it activates the boronic acid.[3] The solvent influences the solubility of reactants, the stability of the catalyst, and can affect the reaction rate and selectivity.[4] An optimal combination of base and solvent is necessary to achieve high yields and minimize side reactions.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Common side reactions in the Suzuki-Miyaura coupling for this synthesis include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene from 2-tolylboronic acid. This can be exacerbated by high temperatures and certain bases.[5]

  • Homocoupling: The coupling of two molecules of the boronic acid to form 2,2'-bitolyl or two molecules of the aryl halide to form 4,4'-biphenyldicarbonitrile. This can be promoted by the presence of oxygen.[6]

  • Dehalogenation: The replacement of the halogen on the benzonitrile starting material with a hydrogen atom.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure proper storage of the catalyst under an inert atmosphere. - Consider using a pre-catalyst that is more air and moisture stable.
Poor quality of reagents- Use high-purity, dry solvents and reagents. - Check the quality of the boronic acid, as it can degrade over time.
Inefficient base or solvent system- Screen different bases and solvents to find the optimal combination for your specific substrates (see Tables 1 & 2). - Ensure the base is adequately soluble in the chosen solvent system.
Presence of oxygen- Thoroughly degas the solvent and the reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Incomplete Conversion of Starting Materials Insufficient catalyst loading- Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%).
Short reaction time or low temperature- Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or GC-MS.
Steric hindrance from the ortho-methyl group- Use a bulkier phosphine ligand (e.g., SPhos, XPhos) to facilitate the reductive elimination step.[6]
Significant Formation of Homocoupling Byproducts Presence of oxygen- Rigorously degas all solvents and the reaction mixture. - Ensure a leak-proof reaction setup under a positive inert gas pressure.[6]
Pd(II) species in the reaction- If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0). - The presence of Pd(II) can promote the homocoupling of boronic acids.[6]
Significant Formation of Protodeboronation Byproduct (Toluene) High reaction temperature or prolonged reaction time- Optimize the temperature and reaction time to minimize byproduct formation.
Inappropriate base- Use a milder base such as K₃PO₄ or Cs₂CO₃.[5]
Presence of water- While some Suzuki reactions benefit from water, it can be a proton source for protodeboronation. Consider using anhydrous conditions.[5]
Difficulty in Product Purification Co-elution of product with byproducts- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Residual palladium catalyst in the product- Pass the crude product through a pad of celite or silica gel before concentration. - Consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing ligand to scavenge palladium.

Data Presentation

Table 1: Representative Effect of Base on the Yield of this compound *

EntryBaseTypical Yield (%)Notes
1Na₂CO₃75-85A commonly used and effective base.
2K₂CO₃80-90Often provides slightly better yields than Na₂CO₃.
3K₃PO₄85-95A milder base that can be beneficial in reducing protodeboronation.[5]
4Cs₂CO₃85-95A strong, mild base that can be very effective but is more expensive.[5]
5NaOH70-80A strong base, but can sometimes promote side reactions.

*Note: These are representative yields based on typical Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions, catalyst, and ligand used.

Table 2: Representative Effect of Solvent on the Yield of this compound *

EntrySolvent SystemTypical Yield (%)Notes
1Toluene/H₂O80-90A common biphasic system that works well for many Suzuki couplings.
2Dioxane/H₂O85-95Often provides excellent yields, but dioxane is a peroxide-forming solvent.
3DMF75-85A polar aprotic solvent that can be effective, but may be difficult to remove.
4THF/H₂O80-90Another good ethereal solvent option.
52-Propanol/H₂O70-80A greener solvent alternative.

*Note: These are representative yields based on typical Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and base used.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling Synthesis of this compound

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 2-tolylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required. Add the catalyst to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reactants & Base to Schlenk Flask B 2. Establish Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Cool and Dilute F->G H 8. Aqueous Wash G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Reagent_Check Check Reagent Quality (Catalyst, Boronic Acid, Solvent, Base) Start->Reagent_Check Condition_Check Review Reaction Conditions (Temperature, Time, Inert Atmosphere) Start->Condition_Check Analysis Analyze Byproducts (Homocoupling, Protodeboronation) Start->Analysis Optimize_Catalyst Screen Different Catalysts and Ligands Reagent_Check->Optimize_Catalyst Catalyst Inactive? Optimize_Base_Solvent Screen Different Bases and Solvents Reagent_Check->Optimize_Base_Solvent Reagents OK? Optimize_Conditions Adjust Temperature and Reaction Time Condition_Check->Optimize_Conditions Conditions Suboptimal? Improve_Inertness Improve Degassing and Inert Gas Setup Condition_Check->Improve_Inertness Oxygen Leak? Analysis->Optimize_Base_Solvent Protodeboronation? Analysis->Improve_Inertness Homocoupling?

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Managing Side Reactions with 2-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing common side reactions when using 2-methylphenylboronic acid in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue: Low Yield of the Desired Cross-Coupled Product

Low yields in Suzuki-Miyaura reactions involving 2-methylphenylboronic acid are often attributed to its steric hindrance and susceptibility to side reactions. Here’s a step-by-step guide to troubleshoot and optimize your reaction.

Question 1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with 2-methylphenylboronic acid. What are the likely causes and how can I improve it?

Answer:

Low yields with sterically hindered boronic acids like 2-methylphenylboronic acid are common. The primary culprits are often competing side reactions such as protodeboronation and homocoupling, as well as inefficient catalytic turnover due to steric hindrance.[1]

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium catalyst and ligand is critical for sterically demanding substrates.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or AntPhos. These ligands can promote the desired cross-coupling over side reactions.[2][3] N-heterocyclic carbene (NHC) ligands can also be effective.[4] Consider using a pre-formed palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid side reactions associated with in-situ reduction of Pd(II) sources.[5]

  • Optimize the Base: The base plays a crucial role in activating the boronic acid.

    • Recommendation: Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to minimize protodeboronation.[1] However, for challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be necessary to facilitate transmetalation.[6] The optimal base is substrate-dependent and may require screening.

  • Control Reaction Temperature: Excessive heat can lead to catalyst decomposition and an increase in side reactions.

    • Recommendation: Run the reaction at the lowest effective temperature. If the reaction is sluggish, a moderate increase in temperature (e.g., 80-110 °C) may be beneficial, but this should be carefully optimized.[7]

  • Ensure Anhydrous and Oxygen-Free Conditions: The presence of water and oxygen can significantly promote side reactions.

    • Recommendation: Use anhydrous solvents and ensure all reagents are dry. Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

Issue: Significant Formation of Side Products

The two most common side reactions encountered with 2-methylphenylboronic acid are protodeboronation and homocoupling.

Question 2: How can I identify and minimize protodeboronation (loss of the boronic acid group)?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene as a byproduct and reducing the yield of your desired product.[1]

Identification:

  • LC-MS: Look for a mass corresponding to your starting aryl halide and toluene.

  • ¹H NMR: The appearance of signals corresponding to toluene in the crude reaction mixture.

Minimization Strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using K₂CO₃ or Cs₂CO₃.[1]

  • Control Water Content: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Use anhydrous solvents or a carefully controlled amount of water.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.

  • Use Boronic Esters: Converting 2-methylphenylboronic acid to its corresponding pinacol ester or MIDA ester can increase its stability and reduce the rate of protodeboronation.[8][9]

Question 3: I am observing a significant amount of 2,2'-dimethylbiphenyl in my reaction mixture. How can I prevent this homocoupling side reaction?

Answer:

Homocoupling is the self-coupling of two molecules of 2-methylphenylboronic acid to form 2,2'-dimethylbiphenyl. This side reaction is primarily caused by the presence of oxygen and the use of Palladium(II) precatalysts.

Identification:

  • LC-MS: Detection of a mass corresponding to the dimer of your boronic acid's organic substituent.

  • TLC/Column Chromatography: The homocoupled product often has a similar polarity to the desired product, making purification challenging.

Minimization Strategies:

  • Rigorous Degassing: Oxygen is a key promoter of homocoupling. Ensure your reaction mixture is thoroughly deoxygenated.

  • Use a Pd(0) Source: Pd(II) sources like Pd(OAc)₂ can directly mediate homocoupling during their reduction to the active Pd(0) catalyst. Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[5]

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-methyl group in 2-methylphenylboronic acid in Suzuki-Miyaura coupling?

A1: The ortho-methyl group introduces significant steric hindrance around the reaction center. This can slow down key steps in the catalytic cycle, namely oxidative addition to the palladium catalyst and the subsequent reductive elimination to form the desired C-C bond.[1] This steric bulk makes the choice of an appropriate bulky ligand crucial to facilitate the reaction.

Q2: Are there alternative reagents to 2-methylphenylboronic acid that might be more stable or reactive?

A2: Yes, for challenging substrates or to improve stability, you can consider using derivatives of 2-methylphenylboronic acid. 2-Methylphenylboronic acid pinacol ester and N-methyliminodiacetic acid (MIDA) boronate are two common alternatives.[8][9][10] These derivatives are often more stable to storage and can be less prone to premature protodeboronation. The boronic acid is released in situ under the reaction conditions.

Q3: How do I purify my desired product from the common side products?

A3: Purification can be challenging due to the similar polarities of the desired biaryl product, the homocoupled byproduct (2,2'-dimethylbiphenyl), and potentially the unreacted aryl halide starting material.

  • Column Chromatography: Careful selection of the eluent system is critical. A non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) with a very shallow gradient is often required to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[11]

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q4: Can I monitor the progress of my reaction to identify when side reactions are becoming significant?

A4: Yes, monitoring the reaction is highly recommended. You can use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of the desired product and any major byproducts over time. This can help you determine the optimal reaction time and prevent product degradation or the accumulation of side products from prolonged heating.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of Suzuki-Miyaura Coupling with Sterically Hindered Substrates

EntryAryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
12,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIMEK₃PO₄Toluene11031
22,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhosK₃PO₄Toluene11072
34-Bromoacetophenone2-Tolylboronic acid[N,O] ligandK₂CO₃Dioxane/H₂ORT94
43-Chloroanisole2,6-Dimethylphenylboronic acidSPhosK₃PO₄Dioxane/H₂O10080

Data adapted from studies on sterically hindered Suzuki-Miyaura couplings.[3][12][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Methylphenylboronic Acid with an Aryl Bromide:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)), a suitable ligand (e.g., SPhos (4 mol%)), and a base (e.g., K₃PO₄ (2.0 mmol)).[7]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane/water, 5 mL) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Side_Reactions cluster_main Suzuki-Miyaura Cycle cluster_side1 Protodeboronation cluster_side2 Homocoupling Aryl-X Aryl-X Pd(II)-Complex Pd(II)-Complex Aryl-X->Pd(II)-Complex Oxidative Addition R-B(OH)2 2-Methylphenylboronic Acid R-B(OH)2->Pd(II)-Complex Transmetalation Protodeboronation_Product Toluene R-B(OH)2->Protodeboronation_Product H₂O, Base, Heat Homocoupling_Product 2,2'-Dimethylbiphenyl R-B(OH)2->Homocoupling_Product O₂, Pd(II) Pd(0) Pd(0) Pd(0)->Pd(II)-Complex Desired_Product Cross-Coupled Product Pd(II)-Complex->Desired_Product Reductive Elimination Desired_Product->Pd(0)

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_conditions Review Reaction Conditions: - Degassing thorough? - Solvents anhydrous? - Reagents pure? start->check_conditions analyze Analyze Crude Mixture (LC-MS, NMR) start->analyze Identify issue optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligand (SPhos, XPhos) - Use Pd(0) source check_conditions->optimize_catalyst optimize_base Optimize Base: - Screen milder bases (K₂CO₃, Cs₂CO₃) - Try stronger base if needed (K₃PO₄) optimize_catalyst->optimize_base optimize_temp Optimize Temperature: - Run at lowest effective temp - Cautiously increase if sluggish optimize_base->optimize_temp use_ester Consider Boronic Ester: - Use pinacol or MIDA ester for improved stability optimize_temp->use_ester use_ester->analyze success Improved Yield and Purity analyze->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

column chromatography conditions for 4-(2-Methylphenyl)benzonitrile purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 4-(2-Methylphenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent. For a petroleum ether/ethyl acetate system, decrease the proportion of ethyl acetate.
Product Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, incrementally increase the proportion of ethyl acetate.
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity.- Column overloading.- Column channeling or cracking.- Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.- Ensure the crude material is fully dissolved and loaded in a concentrated band.- Pack the column carefully to ensure a homogenous stationary phase.
Product Comes Off the Column with a Tailing Peak - The sample is interacting too strongly with the stationary phase.- The compound may be slightly too polar for the chosen solvent system.- Consider using a slightly more polar solvent system to improve elution.- Ensure the silica gel is not too acidic, which can sometimes cause tailing with certain compounds.
No Compound Detected in Fractions - The compound may have eluted very quickly in the first few fractions.- The compound may still be on the column.- The compound may have degraded on the silica gel.- Check the very first fractions collected.- Gradually increase the eluent polarity to see if the compound elutes.- Test the stability of your compound on a small amount of silica gel before performing chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common mobile phase for the purification of structurally similar compounds is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate. A starting point of 95:5 petroleum ether/ethyl acetate is a good initial condition, as has been reported for the purification of a similar isomer, o-(p-tolyl)benzonitrile.[3]

Q2: How do I determine the optimal solvent system for my specific crude sample?

A2: The best way to determine the optimal eluent is by using Thin Layer Chromatography (TLC). Test various ratios of your chosen nonpolar and polar solvents (e.g., hexane and ethyl acetate) to find a system where the desired product has an Rf value of approximately 0.25-0.35, and there is good separation from any impurities.

Q3: What stationary phase should I use?

A3: Silica gel is the most common and generally effective stationary phase for the purification of this compound and similar biaryl compounds.

Q4: My compound is not very soluble in the mobile phase. What should I do?

A4: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Q5: How can I avoid cracking of the silica gel bed in the column?

A5: Cracking is often caused by the column running dry or by significant changes in solvent polarity. Always keep the solvent level above the top of the silica gel. When changing to a more polar solvent system, do so gradually if possible. Careful and even packing of the column is also crucial.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (for flash chromatography)
  • Petroleum ether (or hexanes)
  • Ethyl acetate
  • Glass chromatography column
  • Collection tubes
  • TLC plates and chamber
  • UV lamp

2. Mobile Phase Preparation:

  • Based on prior TLC analysis, prepare a suitable mobile phase. A typical starting point is a 95:5 mixture of petroleum ether and ethyl acetate.[3]

3. Column Packing (Wet Slurry Method):

  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • In a beaker, create a slurry of silica gel in the mobile phase.
  • Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles and ensure even packing.
  • Once the silica has settled, add a thin protective layer of sand on top.
  • Drain the excess solvent until the solvent level is just above the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Allow the sample to adsorb onto the silica by draining the solvent until it is just above the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure to the top of the column (if using flash chromatography) to begin elution.
  • Collect fractions in separate test tubes.
  • Monitor the elution process by periodically analyzing the fractions using TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography of this compound start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis rf_ok Is Rf of Product ~0.25-0.35 and well-separated? tlc_analysis->rf_ok adjust_polarity Adjust Mobile Phase Polarity rf_ok->adjust_polarity No pack_column Pack Column with Silica Gel rf_ok->pack_column Yes adjust_polarity->tlc_analysis load_sample Load Crude Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions product_pure Is Product Pure? analyze_fractions->product_pure combine_fractions Combine Pure Fractions product_pure->combine_fractions Yes troubleshoot Troubleshoot Separation product_pure->troubleshoot No evaporate Evaporate Solvent combine_fractions->evaporate end_product Purified Product evaporate->end_product recolumn Re-column Mixed Fractions troubleshoot->recolumn recolumn->load_sample

Caption: Troubleshooting workflow for the purification of this compound.

References

how to avoid homocoupling in Suzuki reactions of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of Aryl Halides

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity and a reduced yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.

Problem: Significant Formation of Boronic Acid Homocoupling Product

Potential CauseTroubleshooting StrategyExperimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas. If using water, ensure it is also thoroughly degassed. For particularly sensitive reactions, a "freeze-pump-thaw" method can be employed for solvents.[1]
Presence of Pd(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If using a Pd(II) source, consider adding a mild reducing agent.Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst. This can help reduce any Pd(II) species to the active Pd(0) state without interfering with the catalytic cycle.[1][2]
Inappropriate Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.Catalyst and Ligand Screening: Set up small-scale parallel reactions to test various catalyst/ligand combinations. For example, compare Pd(OAc)₂/SPhos with Pd(dppf)Cl₂ under the same reaction conditions. Monitor reaction progress by TLC or LC-MS to identify the most effective system.
Suboptimal Base or Solvent Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water).[1] For instance, run the reaction with different bases while keeping other parameters constant and analyze the product-to-homocoupling ratio.
Boronic Acid Instability Use more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates.Use of Boronic Esters: Substitute the boronic acid with its corresponding pinacol ester in the reaction. This can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl.[1] This undesired product can complicate purification and lower the yield of the intended cross-coupled product.

Q2: How does oxygen promote homocoupling?

A2: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[3]

Q3: Can the choice of phosphine ligand really make a difference in preventing homocoupling?

A3: Absolutely. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.

Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?

A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.[1]

Q5: I'm still observing homocoupling even after degassing and using a Pd(0) catalyst. What else can I do?

A5: If homocoupling persists, consider the following:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.

  • Re-evaluate your base and solvent: The combination of base and solvent can have a significant impact. A systematic screening of different combinations may be necessary to find the optimal conditions for your specific substrates.

  • Check the purity of your reagents: Impurities in the aryl halide or boronic acid can sometimes contribute to side reactions. Ensure your starting materials are of high purity.

Data Presentation

Table 1: Effect of Phosphine Ligand on Suzuki Coupling Yield

The following table summarizes the effect of different phosphine ligands on the yield of the desired biaryl product in the Suzuki-Miyaura coupling of various aryl halides and boronic acids. While direct homocoupling percentages are not always reported, higher yields of the cross-coupled product generally indicate a reduction in side reactions, including homocoupling.

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
SPhos 2-ChloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O10095
XPhos 4-Chlorotoluene2-Methylphenylboronic acidK₃PO₄t-BuOH/H₂O10098
PPh₃ 4-BromotoluenePhenylboronic acidNa₂CO₃Toluene/H₂O90-10085-95
dppf 5-BromonicotinaldehydePhenylboronic acidK₂CO₃Dimethoxyethane80Good

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Influence of Base on Suzuki Coupling Yield

The choice of base is critical in Suzuki reactions. The following table illustrates how different bases can affect the yield of the cross-coupled product.

BaseAryl HalideBoronic AcidCatalystSolventTemp (°C)Yield (%)
K₃PO₄ 4-BromotoluenePhenylboronic acidPd(OAc)₂/SPhosToluene10098
K₂CO₃ 4-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Toluene/H₂O90-10095
Na₂CO₃ 4-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃Toluene/H₂O90-10092
Cs₂CO₃ 4-ChlorotoluenePhenylboronic acidPd(OAc)₂/XPhosDioxane10096
NaOH BromobenzenePhenylboronic acidPd(II) catalystMeOH/H₂OReflux96.3

Data compiled from multiple sources for illustrative purposes.[4] Yields are highly substrate and condition dependent.

Table 3: Effect of Solvent on Suzuki Coupling Yield

The solvent system can influence reaction rates and the prevalence of side reactions. This table provides a comparison of different solvents on the yield of the desired product.

Solvent SystemAryl HalideBoronic AcidBaseCatalystTemp (°C)Yield (%)
Toluene/H₂O 4-BromotoluenePhenylboronic acidK₂CO₃Pd(OAc)₂/PPh₃90-10095
Dioxane/H₂O 5-BromonicotinaldehydePhenylboronic acidK₃PO₄Pd(PPh₃)₄80-100Good
THF/H₂O 4-ChlorotoluenePhenylboronic acidK₃PO₄XPhos Pd G480High
Methanol/H₂O BromobenzenePhenylboronic acidNaOHPd(II) catalystReflux96.3
DMF IodobenzenePhenylboronic acidNa₂CO₃Pd/NiFe₂O₄10098

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Experimental Protocols

General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol provides a starting point for performing a Suzuki-Miyaura coupling while minimizing the risk of homocoupling. Optimization for specific substrates may be required.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Degassing the Solvent: Sparge the dioxane/water solvent mixture with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0 equiv), and the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reagent Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of the degassed solvent. For particularly problematic substrates, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition helps to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Homocoupling_Troubleshooting problem High Homocoupling Observed cause1 Presence of O₂ problem->cause1 Caused by cause2 Presence of Pd(II) problem->cause2 Caused by cause3 Suboptimal Ligand/ Catalyst problem->cause3 Caused by cause4 Suboptimal Base/ Solvent problem->cause4 Caused by cause5 Boronic Acid Instability problem->cause5 Caused by solution1 Degas Solvents & Use Inert Atmosphere cause1->solution1 Mitigated by solution2 Use Pd(0) Precatalyst or Add Reducing Agent cause2->solution2 Mitigated by solution3 Screen Bulky, Electron-Rich Ligands cause3->solution3 Mitigated by solution4 Optimize Base and Solvent System cause4->solution4 Mitigated by solution5 Use Stable Boronic Esters (e.g., Bpin) cause5->solution5 Mitigated by

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Catalyst Deactivation in Large-Scale Biphenyl Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in the large-scale synthesis of biphenyl nitriles, primarily via palladium- or nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my biphenyl nitrile synthesis?

A1: The primary indicators of catalyst deactivation during a large-scale reaction include:

  • Decreased Reaction Rate: The time required to reach the desired conversion increases significantly from batch to batch.

  • Incomplete Conversion: The reaction stalls, leaving a substantial amount of starting material unreacted even after extended reaction times.

  • Reduced Yield: The isolated yield of the biphenyl nitrile product is lower than expected.

  • Changes in Selectivity: An increase in the formation of byproducts, such as homocoupled products (e.g., biphenyl from the boronic acid or a dimer of the aryl halide), is observed.

  • Visual Changes to Catalyst: For heterogeneous catalysts like palladium on carbon (Pd/C), you might observe changes in color, texture, or aggregation of the catalyst particles.[1]

Q2: What are the primary mechanisms causing my palladium or nickel catalyst to deactivate?

A2: Catalyst deactivation in cross-coupling reactions is typically caused by one or more of the following mechanisms:[1][2]

  • Poisoning: Impurities in the reactants, solvents, or reagents can irreversibly bind to the active metal sites. Common poisons include sulfur, oxygen, and nitrogen-containing compounds. Substrates with coordinating groups (like certain heterocycles) can also act as poisons.[3][4]

  • Fouling or Coking: The deposition of organic materials, polymers, or the reaction product itself onto the catalyst surface can physically block the active sites. This is particularly relevant for heterogeneous catalysts.[1][5]

  • Thermal Degradation (Sintering): At elevated temperatures, fine metal nanoparticles on a support can agglomerate into larger particles.[1] This reduces the active surface area, leading to a significant drop in catalytic activity.

  • Leaching: The active metal (e.g., palladium) can dissolve from its support into the reaction medium, especially under harsh conditions. This not only deactivates the heterogeneous catalyst but can also lead to product contamination.[2]

  • Ligand Degradation: In many systems, the phosphine ligands that stabilize the metal center can degrade over time, leading to the formation of inactive catalyst species.

Q3: Can impurities in my starting materials (aryl halide or organometallic reagent) cause deactivation?

A3: Absolutely. The purity of starting materials is critical for catalyst longevity.[1] Trace impurities can act as potent catalyst poisons. For example, sulfur-containing compounds in an aryl halide or residual reagents from a previous synthetic step can coordinate strongly to the palladium or nickel center, rendering it inactive. It is crucial to use high-purity, well-characterized starting materials for large-scale synthesis.

Q4: My reaction involves a nitrogen-containing heterocycle. Could this be the cause of deactivation?

A4: Yes, nitrogen-containing heterocycles can be problematic. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst, acting as an inhibitor or poison. This binding can block the active sites needed for the catalytic cycle to proceed efficiently. Careful selection of ligands and reaction conditions may be necessary to mitigate this effect.

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during your experiments.

Issue 1: Low or Inconsistent Product Yield

If you are experiencing a significant drop in the yield of your biphenyl nitrile product, follow this troubleshooting workflow.

G start Low Yield Observed reagent_purity Step 1: Verify Reagent Purity - Analyze starting materials (Aryl-X, Organometallic) - Check solvent and base purity start->reagent_purity Begin Troubleshooting degassing Step 2: Check Degassing Protocol - Ensure solvent is rigorously deoxygenated - Maintain inert atmosphere (N2/Ar) reagent_purity->degassing If purity is confirmed catalyst_activity Step 3: Evaluate Catalyst System - Use fresh catalyst/ligand - Optimize ligand choice for stability - Consider a different Pd/Ni precursor degassing->catalyst_activity If degassing is adequate conditions Step 4: Optimize Reaction Conditions - Adjust temperature (avoid excessive heat) - Verify base strength and solubility - Check reactant concentrations catalyst_activity->conditions If catalyst system is suspect analysis Step 5: Analyze Spent Catalyst - Use techniques like TEM or chemisorption - Check for sintering or fouling conditions->analysis If conditions are optimized end Problem Resolved analysis->end Based on findings

Caption: Troubleshooting workflow for low yield.

Issue 2: Catalyst Fails to Recycle Effectively

When attempting to reuse a heterogeneous catalyst (e.g., Pd/C), a significant drop in activity after the first run indicates a deactivation or handling issue.

Potential Cause Troubleshooting Step Expected Outcome
Product Adsorption The product or byproducts may be strongly adsorbed onto the catalyst support, blocking active sites.[1]Implement a more rigorous washing protocol between cycles using a solvent that effectively dissolves the product (e.g., toluene, ethyl acetate).
Metal Leaching The active palladium may be dissolving into the reaction medium during the reaction or workup.Analyze the palladium content of the spent catalyst and the reaction filtrate (e.g., via ICP-MS).
Sintering High local temperatures in the reactor may be causing palladium nanoparticles to agglomerate.Analyze the spent catalyst using Transmission Electron Microscopy (TEM) to observe particle size.
Irreversible Poisoning A trace impurity in the feedstock is permanently deactivating the catalyst.Purify all reactants and solvents rigorously before the reaction. Consider adding a scavenger bed upstream of the reactor.

Quantitative Data on Catalyst Performance

The following table summarizes representative performance and reusability data for palladium catalysts in Suzuki-Miyaura cross-coupling reactions. While specific rates will vary with your exact substrates and conditions, this data provides a benchmark for catalyst stability.

Catalyst SystemSubstratesRecycle RunsYield Trend (Initial -> Final Run)Turnover Number (TON) / Frequency (TOF)Reference(s)
Pd nanoparticles on MOR support4-Iodoanisole + Phenylboronic acid1098% -> 93%TOF > 600 h⁻¹[2]
Dendrimer-stabilized PdVarious aryl halides8~95% -> ~91%Lower TOF (requires 20-48h)[2]
Pd(N,N-dimethyl β-alaninate)₂Aryl bromides/iodidesN/AHigh yields at 0.01 mol% loadingTON ≈ 10,000[6]
Pd/C (Heterogeneous)4-Bromoanisole + Phenylboronic acid399.7% -> 14.1% (without proper washing)Initial Rate: 411 µmol/min[1]
Recovered Homogeneous Pd CatalystPharmaceutical Intermediate Synthesis5Conversion > 90% maintainedNot Specified

Experimental Protocols

Protocol 1: Characterizing a Deactivated Heterogeneous Catalyst

This protocol outlines the steps to analyze a spent catalyst to determine the deactivation mechanism.

  • Catalyst Recovery:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration. Use a chemically inert filter medium (e.g., PTFE).

    • Crucially, do not discard the filtrate. Retain a sample for metal leaching analysis (e.g., by ICP-MS).

  • Catalyst Washing:

    • Wash the recovered catalyst thoroughly with a suitable solvent (e.g., THF or ethyl acetate) to remove any adsorbed organic species. This should be done multiple times.

    • Dry the catalyst under vacuum at a mild temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Physical Characterization:

    • Surface Area and Porosity (BET Analysis): A significant decrease in surface area compared to the fresh catalyst suggests fouling or pore blockage.

    • Particle Size Analysis (TEM): Prepare a sample by dispersing a small amount of the dried catalyst in a solvent (e.g., ethanol) via sonication and depositing a drop onto a TEM grid. An increase in the average nanoparticle size is indicative of thermal sintering.[5]

    • Elemental Analysis (XPS or EDX): Analyze the surface of the catalyst for the presence of potential poisons (e.g., S, P, Cl). This can confirm deactivation by poisoning.

Protocol 2: Regeneration of a Fouled Pd/C Catalyst

This procedure is for regenerating a Pd/C catalyst that has been deactivated by the adsorption of organic compounds (fouling).

  • Solvent Washing:

    • Place the deactivated catalyst in a flask.

    • Add a solvent in which the suspected fouling agents (e.g., product, byproducts) are highly soluble (e.g., toluene or dichloromethane).

    • Stir the slurry vigorously at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.

    • Filter the catalyst and repeat the washing step 2-3 times with fresh solvent.

  • Alkaline Wash (Optional, for acidic impurities):

    • If acidic impurities are suspected, wash the catalyst with a dilute, heated (50-80 °C) aqueous solution of a base like sodium hydroxide (NaOH, 1-5 wt%) or sodium carbonate.[4]

    • After the alkaline wash, wash thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Drying:

    • Dry the washed catalyst in a vacuum oven at 80-100 °C overnight to remove all residual solvent and water.

  • Activity Test:

    • Test the regenerated catalyst in a small-scale reaction to confirm the recovery of its activity before deploying it in a large-scale batch.

Visualizations

Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanisms that lead to the deactivation of a catalyst in biphenyl nitrile synthesis.

G cluster_causes Deactivation Causes poisoning Poisoning (e.g., Sulfur, Oxygen) deactivated_catalyst Deactivated Catalyst (Reduced Activity/Selectivity) poisoning->deactivated_catalyst Blocks Active Sites fouling Fouling / Coking (Product/Polymer Adsorption) fouling->deactivated_catalyst Masks Surface sintering Sintering (Thermal Agglomeration) sintering->deactivated_catalyst Reduces Surface Area leaching Leaching (Metal Dissolution) leaching->deactivated_catalyst Loss of Active Metal active_catalyst Active Catalyst (e.g., Pd(0) Species)

Caption: Common pathways for catalyst deactivation.

References

Technical Support Center: Troubleshooting Emulsions in Suzuki Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing emulsion formation during the workup of Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my Suzuki reaction workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In the context of a Suzuki reaction workup, emulsions are common due to the biphasic nature of the extraction process, which is designed to separate the desired product from the reaction mixture.[3]

Several factors specific to Suzuki reactions can contribute to emulsion formation:

  • Biphasic Nature: Suzuki reactions are often run in a two-phase system of an organic solvent (like toluene or THF) and an aqueous solution containing the base (e.g., sodium carbonate, potassium phosphate).[3] Vigorous mixing during the reaction or extraction can lead to the formation of a stable emulsion.

  • Surfactant-like Byproducts: The reaction can generate byproducts that act as surfactants, stabilizing the emulsion.

  • Finely Divided Solids: Insoluble palladium catalyst residues or inorganic salts from the base can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.[4]

  • High Concentration of Reagents: High concentrations of starting materials, products, or byproducts can increase the viscosity of the phases and promote emulsion stability.

Q2: I have a persistent emulsion after my Suzuki reaction. What is the first thing I should try to break it?

The simplest and often effective first step is to add a saturated aqueous solution of sodium chloride (brine).[5][6] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[1] This increased polarity makes the organic components less soluble in the aqueous phase, disrupting the emulsion and forcing the separation of the layers.[1]

Q3: The brine wash didn't work. What are other common methods to break the emulsion?

If a brine wash is ineffective, several other techniques can be employed. The choice of method depends on the nature of the emulsion and the stability of your product.

  • Filtration through Celite®: This is a highly effective method for breaking emulsions caused by suspended solids.[4][7] Celite® is a diatomaceous earth filter aid that provides a large surface area to physically disrupt the emulsion and trap fine particulates.[4]

  • Centrifugation: Applying centrifugal force is a robust mechanical method to break emulsions.[2][8] The force accelerates the separation of the denser and lighter phases. This is particularly useful for small-scale reactions where centrifuge tubes can be used.

  • Changing the pH: If the emulsion is stabilized by acidic or basic impurities, carefully adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize these impurities, reducing their surfactant properties and breaking the emulsion.[1][9] Caution: Ensure your target compound is stable to changes in pH.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, helping to dissolve emulsifying agents and break the emulsion.[2] For example, adding some ethanol or methanol can sometimes be effective.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (15-60 minutes) can allow the emulsion to break on its own through gravity.[8]

Q4: Can I prevent emulsions from forming in the first place?

Yes, prevention is often the best strategy. Consider these approaches for your next Suzuki reaction:

  • Gentle Inversions: During the extraction, use gentle swirling or slow, repeated inversions of the separatory funnel instead of vigorous shaking.[10] This minimizes the energy input that leads to emulsion formation.

  • Solvent Evaporation: Before the aqueous workup, evaporate the organic solvent used for the reaction. Then, redissolve the residue in the extraction solvent.[11] This removes the reaction solvent which might be contributing to the emulsion.

  • Phase-Transfer Catalysts (PTCs): The use of PTCs, such as tetrabutylammonium bromide (TBAB), can sometimes help to create a more defined and manageable emulsion during the reaction, which can be easier to break during workup.[12][13] PTCs facilitate the transfer of reactants between the phases, potentially reducing the formation of problematic byproducts at the interface.[12]

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be employed. In SPE, the aqueous sample is passed through a solid sorbent that retains the analytes, which are then eluted with an organic solvent, thus avoiding the direct mixing of two immiscible liquid phases.[2]

Troubleshooting Guide: Breaking Emulsions in Suzuki Reaction Workups

This table summarizes common methods for breaking emulsions, their principles of action, and key considerations.

MethodPrinciple of ActionAdvantagesDisadvantages/Considerations
Allowing to Stand Gravity-based coalescence of droplets.Simple, no reagents added.Slow (15-60 min) and often ineffective for stable emulsions.[8]
Salting Out (Brine Wash) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[1][5]Fast, simple, and generally effective.May not work for highly stable emulsions.
Filtration through Celite® Physically breaks the emulsion by passing it through a porous filter aid that traps fine solids.[4][7]Highly effective for emulsions stabilized by particulates.Can be slow; potential for product loss on the filter aid.[4]
Centrifugation Mechanical force accelerates the separation of the immiscible layers.[2][8]Very effective for small to medium-scale reactions.Requires access to a centrifuge; may not be practical for very large volumes.
Changing the pH Neutralizes acidic or basic impurities that may be acting as surfactants.[1][9]Can be very effective for specific types of emulsions.Risk of product degradation if it is pH-sensitive.
Addition of a Different Solvent Alters the polarity of the organic phase to dissolve emulsifying agents.[2]Can be effective when other methods fail.May complicate solvent removal later; choice of solvent is critical.
Gentle Heating Reduces the viscosity of the liquids, promoting coalescence.Can be effective for some emulsions.Risk of degrading thermally sensitive compounds.
Freezing Formation of ice crystals can physically break up the emulsion.An alternative for thermally sensitive compounds.Can be slow and may not be effective for all solvent systems.

Experimental Protocols

Protocol 1: Breaking an Emulsion with a Brine Wash
  • Prepare the Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition: Add a small volume of the brine solution (approximately 10-20% of the total volume of the emulsion) to the separatory funnel containing the emulsion.

  • Mixing: Gently swirl the separatory funnel or slowly invert it a few times. Do not shake vigorously.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate.

  • Repeat if Necessary: If the emulsion persists, you can add more brine in small portions.

  • Separation: Once the layers have separated, drain the aqueous layer and proceed with your workup.[5]

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or Hirsch funnel.

    • Create a slurry of Celite® in your organic extraction solvent.

    • Pour the slurry onto the filter paper to form a pad approximately 1-2 cm thick.

    • Apply a gentle vacuum to pack the pad and remove excess solvent.[8]

  • Filtration:

    • Slowly and carefully pour the entire emulsified mixture onto the Celite® pad under a gentle vacuum.[8]

  • Collection:

    • The filtrate should collect as two distinct layers in the receiving flask.

  • Washing:

    • Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Separation:

    • Transfer the filtrate to a clean separatory funnel and separate the layers.

Visualizing the Process

To aid in understanding the context and troubleshooting workflow, the following diagrams are provided.

Suzuki_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)_2 Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' CoupledProduct Coupled Product (R-R') ArylHalide Aryl/Vinyl Halide (R-X) Organoboron Organoboron Agent (R'-B(OR)_2) Base Base (e.g., Na₂CO₃, K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Emulsion_Troubleshooting Start Emulsion Formed During Workup Patience Let it Stand (15-60 min) Start->Patience Brine Add Saturated NaCl (Brine) Patience->Brine Not Resolved Separated Layers Separated Patience->Separated Resolved Celite Filter through Celite® Brine->Celite Not Resolved Brine->Separated Resolved Centrifuge Centrifuge Celite->Centrifuge Not Resolved Celite->Separated Resolved Centrifuge->Separated Resolved Check_pH_Sensitivity Is Product pH-Sensitive? Centrifuge->Check_pH_Sensitivity Not Resolved pH_Change Adjust pH (Acid/Base) Solvent Add a Different Solvent pH_Change->Solvent Not Resolved pH_Change->Separated Resolved Solvent->Separated Resolved Check_pH_Sensitivity->pH_Change No Check_pH_Sensitivity->Solvent Yes

Caption: A workflow for troubleshooting emulsions in Suzuki reaction workups.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the three-dimensional arrangement of atoms in a molecule. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-(2-Methylphenyl)benzonitrile, a biphenyl derivative with significant applications in medicinal chemistry and materials science. By comparing its spectral data with structurally related alternatives, this guide offers a comprehensive resource for the identification and characterization of this and similar molecular scaffolds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data for analogous compounds. These comparisons are crucial for understanding the electronic and steric effects of the substituent groups on the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
CompoundFunctional GroupChemical Shift (δ) ppmMultiplicity
This compound (Predicted) Aromatic-H7.71d
Aromatic-H7.40d
Aromatic-H7.31-7.25m
Methyl (-CH₃)2.29s
4-Phenylbenzonitrile Aromatic-H7.80-7.70m
Aromatic-H7.68-7.60m
Aromatic-H7.55-7.40m
2-Methylbiphenyl [1]Aromatic-H7.59-7.20m
Methyl (-CH₃)2.26s
4-Methylbenzonitrile [2]Aromatic-H7.52d
Aromatic-H7.27d
Methyl (-CH₃)2.42s
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
CompoundChemical Shift (δ) ppm
This compound (Predicted) 146.0, 140.0, 135.8, 132.4, 130.8, 130.4, 129.8, 128.4, 126.3, 118.9, 111.4, 20.5
4-Phenylbenzonitrile [1]145.7, 139.2, 132.6, 129.2, 128.7, 127.7, 127.3, 119.0, 110.9
2-Methylbiphenyl [1]142.1, 135.5, 130.5, 129.4, 128.2, 127.4, 126.9, 125.9, 20.6
4-Methylbenzonitrile [2]143.6, 131.9, 129.7, 119.0, 109.1, 21.7

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Pick the peaks and report the chemical shifts in ppm.

Logical Workflow for NMR-Based Structure Elucidation

The interpretation of NMR spectra follows a logical workflow, starting from the molecular structure to the assignment of individual signals. The following diagram illustrates this process for this compound.

NMR_Workflow cluster_structure Molecular Structure cluster_experiment Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Structure This compound C₁₄H₁₁N H1_NMR ¹H NMR Spectroscopy Structure->H1_NMR C13_NMR ¹³C NMR Spectroscopy Structure->C13_NMR H1_Spectrum ¹H NMR Spectrum - Chemical Shift - Integration - Multiplicity H1_NMR->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum - Chemical Shift C13_NMR->C13_Spectrum Interpretation Signal Assignment & Structure Confirmation H1_Spectrum->Interpretation C13_Spectrum->Interpretation

Caption: Workflow for NMR-based structure elucidation.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. By comparing its spectral features with those of known analogs and adhering to standardized experimental protocols, researchers can confidently identify and characterize this and other complex organic molecules.

References

Comparative Guide to the Analysis of 4-(2-Methylphenyl)benzonitrile Reaction Mixtures: A Focus on GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds requires rigorous analytical monitoring to ensure reaction completion, product purity, and optimal yield. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a common method for synthesizing biaryl compounds like 4-(2-Methylphenyl)benzonitrile, a versatile intermediate in pharmaceuticals and material science.[1][2][3][4] This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for monitoring the progress and outcome of this synthesis.

GC-MS Analysis: A High-Resolution Approach

Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for separating and identifying volatile and thermally stable compounds within a complex mixture.[5] In the context of the this compound synthesis, GC-MS allows for the effective separation of the starting materials, the desired product, and potential byproducts, providing both qualitative and quantitative data.

Experimental Protocol for GC-MS Analysis

A typical GC-MS analysis of the reaction mixture would involve the following steps:

  • Sample Preparation:

    • A small aliquot (e.g., 100 µL) of the reaction mixture is withdrawn at a specific time point.

    • The reaction is quenched by adding an appropriate solvent, such as ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The sample is then diluted to a suitable concentration (e.g., 1 mg/mL) with a solvent like dichloromethane or ethyl acetate for injection into the GC-MS system.[6]

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or similar.

    • Mass Spectrometer: Agilent 5977B MSD or similar.

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating aromatic compounds.[5]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/minute.

      • Final hold: 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230°C.

Data Presentation and Interpretation

The GC-MS analysis of a typical this compound reaction mixture would yield a chromatogram with distinct peaks for the reactants, product, and byproducts. The mass spectrum of each peak allows for confident identification by comparing the fragmentation pattern with spectral libraries like NIST and WILEY.

Compound NameExpected Retention Time (min)Key Mass Fragments (m/z)Role in Reaction
2-Methylphenylboronic Acid~6.5136, 118, 91, 77Reactant
4-Bromobenzonitrile~8.2181, 183, 102, 75Reactant
This compound ~10.5 193, 192, 165, 152 Product
2,2'-Dimethylbiphenyl~9.8182, 167, 152Homocoupling Byproduct
4,4'-Biphenyldicarbonitrile~12.1204, 176, 152Homocoupling Byproduct

Note: The retention times and mass fragments are representative and may vary depending on the specific instrumentation and conditions used.

Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for reaction monitoring, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for analyzing less volatile or thermally labile compounds.

Experimental Protocol for HPLC Analysis:

  • Instrument: Agilent 1260 Infinity II LC System or similar.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength where the aromatic compounds absorb (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative reaction monitoring.[8] It allows for a quick visual assessment of the presence of reactants and the formation of the product.

Experimental Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

  • Visualization: UV light at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.[9] ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol for NMR Analysis:

  • A small sample is taken from the reaction mixture and dissolved in a deuterated solvent (e.g., CDCl₃).

  • The ¹H NMR spectrum is recorded, and the integration of characteristic peaks for the reactants and product is used to determine the reaction conversion.

Comparative Analysis of Techniques

FeatureGC-MSHPLC-UVTLCNMR
Principle Separation by volatility and boiling point, detection by massSeparation by polarity, detection by UV absorbanceSeparation by polarity on a plateNuclear spin transitions in a magnetic field
Primary Use Quantitative and qualitative analysis, impurity profilingQuantitative analysis, purity assessmentQualitative reaction monitoringStructural elucidation, quantitative analysis
Sensitivity High (ng to pg)High (µg to ng)Moderate (µg)Moderate to low (mg)
Resolution ExcellentVery GoodLowNot applicable (no separation)
Sample Prep Extraction and dilution; derivatization may be neededFiltration and dilutionDirect spottingDilution in deuterated solvent
Analysis Time ~30-60 min per sample~15-30 min per sample~5-15 min per plate~5-10 min per sample
Cost HighHighVery LowVery High

Visualizing the Workflow and Comparison

To better understand the processes and their relationships, the following diagrams illustrate the GC-MS workflow and a comparison of the analytical techniques discussed.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Aliquot Reaction Mixture B 2. Quench Reaction A->B C 3. Liquid-Liquid Extraction B->C D 4. Dry & Dilute Sample C->D E 5. Inject into GC D->E F 6. Chromatographic Separation E->F G 7. Elute to Mass Spectrometer F->G H 8. Ionization & Mass Analysis G->H I 9. Generate Chromatogram H->I J 10. Obtain Mass Spectra I->J K 11. Library Search & Identification J->K L 12. Quantify Components K->L

Caption: Workflow for GC-MS analysis of a reaction mixture.

Method_Comparison cluster_attributes GCMS GC-MS Quant Quantitative GCMS->Quant Qual Qualitative GCMS->Qual Cost Cost GCMS->Cost High HPLC HPLC HPLC->Quant HPLC->Qual HPLC->Cost High TLC TLC TLC->Qual Speed Speed TLC->Speed TLC->Cost Low NMR NMR NMR->Quant Struct Structural Info NMR->Struct NMR->Cost Very High

Caption: Comparison of analytical techniques for reaction monitoring.

Conclusion

For the comprehensive analysis of a this compound reaction mixture, GC-MS stands out as a superior technique, offering excellent separation and definitive identification of all volatile components. Its high sensitivity and quantitative capabilities make it invaluable for impurity profiling and yield determination. While HPLC provides a robust alternative, especially for less volatile compounds, and TLC offers a quick qualitative check, neither can match the combined chromatographic resolution and structural information provided by GC-MS in a single run. NMR, while supreme for structural confirmation, is less suited for routine, high-throughput reaction monitoring due to its lower sensitivity and higher cost. The choice of analytical method will ultimately depend on the specific requirements of the research, balancing the need for detailed information with practical considerations of speed, cost, and available instrumentation.

References

Determining the Purity of 4-(2-Methylphenyl)benzonitrile: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for determining the purity of 4-(2-Methylphenyl)benzonitrile, a key intermediate in various synthetic applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it well-suited for this compound. A reversed-phase HPLC (RP-HPLC) method is proposed for its robustness and wide applicability in separating compounds of moderate polarity.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Determination:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Acetonitrile a->b c Filter Solution b->c d Inject into HPLC c->d e Separation on C18 Column d->e f UV Detection at 254 nm e->f g Integrate Peaks f->g h Calculate Peak Area % g->h i Report Purity h->i

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC) Method

Gas Chromatography is a powerful alternative, particularly for identifying and quantifying volatile and thermally stable impurities. Given that many organic synthesis byproducts and residual solvents are volatile, GC can provide valuable complementary information to HPLC.

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Performance Comparison

ParameterHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sensitivity High sensitivity with UV detection for chromophoric compounds.Very high sensitivity with FID for organic compounds.
Resolution Excellent for resolving complex mixtures of structurally similar compounds.High resolving power, especially with long capillary columns.
Potential Issues Co-elution of impurities with the main peak can be a challenge.[1]Not suitable for non-volatile impurities (e.g., salts, polymers).
Typical Impurities Detected Non-volatile synthesis byproducts, starting materials, and degradation products.Residual solvents, volatile byproducts, and starting materials.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method depends on the likely nature of the impurities. For a comprehensive purity profile, employing both techniques is recommended. HPLC is generally the primary method for non-volatile impurities and final product assay, while GC is invaluable for detecting residual solvents and other volatile organic impurities. The provided protocols offer a solid starting point for method development and validation in a research or quality control setting.

References

A Comparative Analysis of Synthesis Methods for 4-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(2-Methylphenyl)benzonitrile, also known as o-tolyl benzonitrile (OTBN), is a crucial building block in the synthesis of several angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. This guide provides a comparative analysis of common synthetic methods for OTBN, with a focus on reaction yields, supported by experimental data.

Comparative Yield Analysis

The synthesis of this compound is predominantly achieved through cross-coupling reactions. The choice of catalyst and coupling partners significantly impacts the product yield. Below is a summary of quantitative data from various reported methods.

Synthesis MethodReactant 1Reactant 2Catalyst SystemSolventYield (%)Reference
Suzuki Coupling o-Bromobenzonitrile4-Methylbenzeneboronic acidTetrakis(triphenylphosphine)palladium(0)Dimethoxyethane~85%[1]
Kumada-Type Coupling o-Halobenzonitrilep-Tolylmagnesium halideManganous salt (e.g., MnCl₂)Tetrahydrofuran~70%[2]
Kumada-Type Coupling o-Halobenzonitrilep-Tolylmagnesium halideManganous salt and Palladium(II) salt co-catalystTetrahydrofuran92-96%[2]
Kumada-Type Coupling o-Bromobenzonitrilep-Tolylmagnesium chlorideMnCl₄Li₂ and PdCl₂/dppp co-catalystTetrahydrofuran95%[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published literature and patents.

Suzuki Coupling using Palladium Catalyst

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

  • Reactants:

    • o-Bromobenzonitrile

    • 4-Methylbenzeneboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Base: 1M Sodium carbonate solution

  • Solvent: Dimethoxyethane (DME)

  • Procedure:

    • To a solution of o-bromobenzonitrile (40 g) and 4-methylbenzeneboronic acid (33 g) in DME (2 liters), add tetrakis(triphenylphosphine)palladium(0) (7.58 g).

    • Add 1M sodium carbonate solution (592 ml) to the mixture.

    • The mixture is stirred vigorously and heated at reflux for 18 hours.

    • After cooling, the solvent is removed in vacuo.

    • The residue is partitioned between ether and 1M sodium carbonate solution.

    • The aqueous phase is extracted with ether.

    • The combined organic phases are dried and concentrated to yield the crude product, which is then purified by crystallization.[1]

Kumada-Type Coupling using Manganese and Palladium Co-catalyst

This process utilizes a Grignard reagent in the presence of a manganese salt and a palladium co-catalyst.

  • Reactants:

    • o-Bromobenzonitrile

    • p-Tolylmagnesium chloride

  • Catalyst System:

    • Manganese(II) chloride tetralithium chloride (MnCl₄Li₂)

    • Palladium(II) chloride/1,3-Bis(diphenylphosphino)propane (PdCl₂/dppp) complex

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • A solution of p-tolylmagnesium chloride in THF is prepared.

    • To this solution, MnCl₄Li₂ is added.

    • The PdCl₂/dppp complex and o-bromobenzonitrile are then added to the reaction mixture.

    • The reaction is stirred for 30 minutes.

    • The reaction mixture is then hydrolyzed with a 1N hydrochloric acid solution.

    • The product is extracted with ethyl ether, and the organic phase is dried and evaporated.

    • The resulting product is purified by chromatography to yield o-(p-tolyl)benzonitrile.[2] An isolated product yield of 95% has been reported for this method.[2]

Synthesis Pathways Overview

The following diagram illustrates the logical workflow of the primary synthesis methods for this compound.

G cluster_suzuki Suzuki Coupling cluster_kumada Kumada Coupling cluster_negishi Negishi Coupling A1 o-Halobenzonitrile E1 This compound A1->E1 B1 p-Tolylboronic Acid B1->E1 C1 Pd Catalyst C1->E1 D1 Base D1->E1 A2 o-Halobenzonitrile E2 This compound A2->E2 B2 p-Tolyl Grignard Reagent B2->E2 C2 Ni or Pd Catalyst C2->E2 D2 Mn Salt (optional co-catalyst) D2->E2 A3 o-Halobenzonitrile E3 This compound A3->E3 B3 p-Tolylzinc Reagent B3->E3 C3 Ni or Pd Catalyst C3->E3

Caption: Key cross-coupling routes for the synthesis of this compound.

References

A Head-to-Head Battle in Suzuki Coupling: Boronic Acids vs. Trifluoroborates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this powerful carbon-carbon bond-forming reaction lies the choice of the organoboron reagent. While boronic acids have long been the workhorse, potassium organotrifluoroborates have emerged as a robust alternative, offering distinct advantages in terms of stability and handling. This guide provides an objective, data-supported comparison of these two key reagents to inform your selection process and optimize your synthetic strategies.

Executive Summary

Boronic acids are widely used and generally more reactive in Suzuki-Miyaura coupling. However, their utility can be hampered by issues of instability, including a propensity for protodeboronation and decomposition, which can lead to inconsistent yields and difficulties in purification and storage.[1] In contrast, potassium trifluoroborates are crystalline, air- and moisture-stable solids that are easier to handle and store over extended periods.[2] This enhanced stability often translates to more reliable and reproducible results, particularly with sensitive or complex substrates.[1] Trifluoroborates can be considered as "protected" forms of boronic acids, which slowly release the active boronic acid species under the reaction conditions, potentially minimizing side reactions.[3]

Performance Comparison: A Data-Driven Look

The choice between a boronic acid and a trifluoroborate can significantly impact reaction outcomes. The following table summarizes representative data from the literature, comparing the performance of boronic acids and their corresponding trifluoroborate salts in Suzuki-Miyaura coupling reactions.

Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295J. Am. Chem. Soc. 2008, 130, 6686
4-BromoacetophenonePotassium PhenyltrifluoroboratePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298J. Am. Chem. Soc. 2008, 130, 6686
4-Chloroanisole4-Methylphenylboronic AcidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O851478Org. Lett. 2008, 10, 1795
4-ChloroanisolePotassium 4-MethylphenyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O851492Org. Lett. 2008, 10, 1795
1-Bromo-4-nitrobenzenetrans-1-Dec-1-enylboronic acidPdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/H₂ORT471J. Org. Chem. 2002, 67, 5394
1-Bromo-4-nitrobenzenePotassium trans-1-Dec-1-enyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂t-BuNH₂i-PrOH/H₂ORT485J. Org. Chem. 2002, 67, 5394

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boron_reagent [R²-B(OH)₃]⁻ or R²BF₃⁻ + Base boron_reagent->transmetalation Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deciding Between Boronic Acids and Trifluoroborates: A Logical Workflow

The selection of the appropriate boron reagent is a critical decision in planning a Suzuki-Miyaura coupling. The following workflow provides a logical approach to making this choice based on key experimental considerations.

Reagent_Selection_Workflow start Start: Planning Suzuki-Miyaura Coupling substrate_stability Is the substrate sensitive or prone to side reactions? start->substrate_stability reagent_availability Is the boronic acid commercially available and of high purity? substrate_stability->reagent_availability No use_trifluoroborate Consider using Potassium Trifluoroborate substrate_stability->use_trifluoroborate Yes use_boronic_acid Boronic Acid is a viable option reagent_availability->use_boronic_acid Yes synthesis_required Is synthesis of the boronic acid required? reagent_availability->synthesis_required No end Proceed with selected reagent use_trifluoroborate->end use_boronic_acid->end synthesis_required->use_boronic_acid No, commercially available convert_to_tfb Synthesize boronic acid and consider converting to trifluoroborate for stability synthesis_required->convert_to_tfb Yes convert_to_tfb->end

Caption: A decision workflow for selecting between boronic acids and trifluoroborates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol). Add this mixture to the reaction flask.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 10:1 mixture of toluene and water, 5 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate

This protocol highlights the key steps for using a potassium trifluoroborate salt.

  • Reaction Setup: In a Schlenk tube or a similar reaction vessel, combine the aryl halide (1.0 mmol), the potassium trifluoroborate (1.2 mmol), and the base (e.g., Cs₂CO₃, 3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.03 mmol) to the reaction vessel.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 5:1 mixture of THF and water, 6 mL). Subject the mixture to three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction's progress by an appropriate analytical technique.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent in vacuo. Purify the residue by flash chromatography to afford the desired product.[5][6]

Conclusion

Both boronic acids and potassium trifluoroborates are valuable reagents for the Suzuki-Miyaura cross-coupling reaction. While boronic acids offer higher intrinsic reactivity, their instability can be a significant drawback. Potassium trifluoroborates provide a stable, reliable, and often higher-yielding alternative, particularly for challenging substrates and in process development where reproducibility is paramount. The choice of reagent should be guided by the specific requirements of the synthesis, including substrate sensitivity, reagent availability, and the desired scale of the reaction. By understanding the relative merits of each, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.

References

A Comparative Guide to Catalytic Systems for Biphenyl Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenyls, a privileged structural motif in pharmaceuticals, agrochemicals, and advanced materials, relies heavily on efficient catalytic systems. The choice of catalyst is a critical decision that directly impacts reaction efficiency, cost-effectiveness, and overall sustainability. This guide provides an objective comparison of various catalytic systems for biphenyl synthesis, with a focus on palladium, nickel, and copper-based catalysts. We present a cost-benefit analysis supported by experimental data to aid researchers in selecting the most suitable system for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for biphenyl synthesis is a multi-faceted decision involving a trade-off between cost, efficiency, and reaction conditions. While palladium catalysts have historically dominated the field due to their high reactivity and broad functional group tolerance, the significantly lower cost of nickel has driven the development of highly effective nickel-based systems.[1] Copper catalysts, used in the classic Ullmann reaction, offer an even more economical option, though they often require harsher reaction conditions.[2][3]

The following tables summarize the performance of representative palladium, nickel, and copper catalysts in Suzuki-Miyaura and Ullmann reactions for the synthesis of biphenyl and its derivatives. It is important to note that a direct "apples-to-apples" comparison is challenging due to variations in reaction conditions across different studies. Therefore, all relevant parameters are provided to allow for an informed assessment.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis

CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Approx. Cost ($/g)
Pd(PPh₃)₄1.5K₃PO₄DMF-->90>60-~12-45[1][4]
Pd/C (10 wt%)0.05K₂CO₃Toluene/H₂O8019819601960~6-139[5][6][7]
Nano-Pd0.5K₂CO₃-110-14025-4890-97180-194~3.7-7.8-

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Calculations are based on the provided data. Please note that these are estimates and can vary based on specific reaction conditions and definitions.

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis

CatalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Approx. Cost ($/g)
NiCl₂(dppp)--------~2-4[8][9]
Ni(PPh₃)₄-----High---

Table 3: Copper-Catalyzed Ullmann Coupling for Biphenyl Synthesis

CatalystCatalyst LoadingSolventTemp. (°C)Time (h)Yield (%)Approx. Cost ($/g)
Copper powderStoichiometricHigh-boiling aromatic>200-90-98-
CuI------

The classic Ullmann reaction often uses stoichiometric amounts of copper and requires high temperatures.[2][3][11] Modern variations have been developed with catalytic copper, but comparative quantitative data for biphenyl synthesis was limited in the initial search.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling using Pd/C

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling reaction using a heterogeneous palladium on carbon catalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • 10% Palladium on activated carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add 10% Pd/C catalyst (0.05 mol%).

  • Add toluene and water in a 10:1 ratio.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with toluene.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the biphenyl product.[12]

Protocol 2: Ullmann Reaction using Copper Powder

This protocol describes the classic Ullmann homocoupling of an aryl halide to form a symmetrical biphenyl.

Materials:

  • Aryl halide (e.g., 2-chloronitrobenzene)

  • Copper powder or copper-bronze alloy

  • High-boiling aromatic solvent (e.g., nitrobenzene or dimethylformamide)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aryl halide and a stoichiometric amount of copper powder.

  • Add a high-boiling point solvent.

  • Heat the reaction mixture to over 200 °C with stirring.

  • The reaction time can vary significantly depending on the substrate. Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the copper salts.

  • The product can be isolated from the filtrate by distillation or crystallization.[2][3]

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)-R' Ln Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Catalyst (e.g., Pd/C) reagents->catalyst solvent Add Solvent (e.g., Toluene/Water) catalyst->solvent degas Degas with Inert Gas solvent->degas reaction Heat and Stir (e.g., 80°C) degas->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Reaction Workup: Cool, Filter, Separate Layers monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification product Isolated Biphenyl Product purification->product

Caption: General experimental workflow for biphenyl synthesis.

Conclusion

The choice of a catalytic system for biphenyl synthesis requires a careful consideration of various factors including catalyst cost, performance, and the overall sustainability of the process. While palladium catalysts offer high efficiency and broad applicability, the economic and environmental benefits of nickel-based systems are making them increasingly attractive alternatives. For specific applications, particularly large-scale industrial processes, the classic copper-catalyzed Ullmann reaction, despite its demanding conditions, can be a highly cost-effective option. This guide provides a foundational framework for researchers to make informed decisions when selecting a catalytic system for their biphenyl synthesis needs. Further optimization of reaction conditions for specific substrates will always be necessary to achieve the desired outcomes.

References

assessing the green chemistry metrics of 4-(2-Methylphenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl nitriles, such as 4-(2-methylphenyl)benzonitrile and its isomers, is of significant interest in the pharmaceutical and materials science sectors. These compounds often serve as key intermediates in the manufacturing of high-value products, including angiotensin II receptor antagonists like Losartan. As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of synthetic routes is essential to minimize environmental impact and improve process efficiency. This guide provides an objective comparison of two prominent methods for the synthesis of a representative biphenyl nitrile, 2-cyano-4'-methylbiphenyl, assessing their performance based on key green chemistry metrics.

Comparison of Green Chemistry Metrics

The environmental impact and efficiency of a chemical synthesis can be quantified using several metrics. This guide focuses on Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) to compare a traditional Grignard-based coupling reaction with a modern, greener adaptation of the Suzuki-Miyaura coupling.

Green MetricFormulaRoute 1: Grignard CouplingRoute 2: Green Suzuki-Miyaura Coupling
Atom Economy (MW of Product / Σ MW of Reactants) x 10069.5%52.8%
Process Mass Intensity (PMI) Total Mass In (kg) / Mass of Product (kg)24.916.5
E-Factor (Total Mass In - Mass of Product) / Mass of Product23.915.5

Analysis:

The Grignard-based coupling displays a higher theoretical Atom Economy, suggesting that a greater proportion of the reactant atoms are incorporated into the final product. However, this metric does not account for solvents, reagents, or yield.

The Green Suzuki-Miyaura Coupling demonstrates superior performance in the more holistic metrics of PMI and E-Factor. The significantly lower PMI indicates that this route requires substantially less mass of materials (including solvents, reagents, and reactants) to produce one kilogram of the final product. Consequently, its E-Factor is also much lower, signifying the generation of considerably less waste. This highlights the environmental advantage of the Suzuki coupling, primarily due to its use of a greener solvent system (ethanol/water) and higher overall efficiency when considering all process materials.

Experimental Protocols

The following are the detailed experimental methodologies used for the calculation and comparison of the green chemistry metrics.

Route 1: Grignard-Manganese/Nickel Catalyzed Coupling

This protocol is adapted from a procedure described for the industrial synthesis of 2-cyano-4'-methylbiphenyl.[1][2]

  • Grignard Reagent Formation: Under a nitrogen atmosphere, 2.4 moles of magnesium turnings are reacted with 2.4 moles of p-chlorotoluene in an appropriate solvent to prepare the p-tolylmagnesium chloride Grignard reagent.

  • Coupling Reaction: In a reactor containing 4.5 L of xylene, 3.9 kg (28.35 mol) of o-chlorobenzonitrile, 500 g of nickel sulfamate, and 500 g of manganese sulfate are added. The mixture is cooled to 0°C.

  • The previously prepared Grignard reagent is added dropwise to the mixture while maintaining the temperature at approximately 0°C. The reaction proceeds for 4 hours.

  • Work-up: An acidic solution (30% acetic acid) is added to quench the reaction. The solvent is removed via distillation to yield the crude product.

  • Purification: The crude product is recrystallized from a mixture of acetone and xylene to yield 4.85 kg of 2-cyano-4'-methylbiphenyl (88.5% yield).

Route 2: Green Suzuki-Miyaura Coupling

This protocol is a representative "green" procedure constructed from established Suzuki-Miyaura methodologies emphasizing aqueous/ethanolic solvent systems.[3][4]

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzonitrile (1.0 mmol, 182 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst and Solvent Addition: Add 10% Palladium on Carbon (Pd/C, 2 mol%, 21 mg). To this mixture, add ethanol (5 mL) and deionized water (5 mL).

  • Reaction Execution: The mixture is heated to 80°C and stirred vigorously for 4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the heterogeneous Pd/C catalyst. The celite is washed with ethanol (2 x 5 mL).

  • Isolation: The ethanol is removed from the combined filtrates under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The product is then purified by recrystallization to obtain pure 2-cyano-4'-methylbiphenyl (assuming a 92% yield for calculation purposes).

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the two compared synthetic routes.

Grignard_Coupling_Workflow Grignard-Based Synthesis Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification p_chlorotoluene p-Chlorotoluene grignard p-Tolylmagnesium Chloride p_chlorotoluene->grignard THF mg Magnesium mg->grignard reaction_mixture Reaction (Xylene, 0°C) grignard->reaction_mixture o_chlorobenzonitrile o-Chlorobenzonitrile o_chlorobenzonitrile->reaction_mixture catalysts Ni/Mn Catalysts catalysts->reaction_mixture quench quench reaction_mixture->quench Acetic Acid distillation distillation quench->distillation Solvent Removal recrystallization recrystallization distillation->recrystallization Acetone/Xylene final_product final_product recrystallization->final_product Final Product

Caption: Workflow for Grignard-based synthesis.

Suzuki_Coupling_Workflow Green Suzuki-Miyaura Synthesis Workflow cluster_reactants Reactant Mixing cluster_workup Work-up & Purification b_bromobenzonitrile 2-Bromobenzonitrile reaction_mixture Reaction (Ethanol/Water, 80°C) b_bromobenzonitrile->reaction_mixture p_tolylboronic p-Tolylboronic Acid p_tolylboronic->reaction_mixture k2co3 K₂CO₃ (Base) k2co3->reaction_mixture pd_c Pd/C Catalyst pd_c->reaction_mixture filtration filtration reaction_mixture->filtration Remove Catalyst extraction extraction filtration->extraction Ethyl Acetate concentration concentration extraction->concentration Solvent Removal recrystallization recrystallization concentration->recrystallization Purification final_product final_product recrystallization->final_product Final Product

Caption: Workflow for Green Suzuki-Miyaura synthesis.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methylphenyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-(2-Methylphenyl)benzonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream, from initial handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Information

Table 1: Hazard and Safety Data for Representative Nitrile Compounds

Parameter Value (for Benzonitrile as a representative nitrile) Source Document
Physical State Liquid / Solid Crystalline [1][2]
GHS Hazard Statements Combustible liquid. Fatal if swallowed. Harmful in contact with skin. Toxic if inhaled. Causes serious eye irritation. [2][3]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P501: Dispose of contents/container to an approved waste disposal plant. [1][2]

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. |[2] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound for any procedure, including disposal. A thorough risk assessment of the specific laboratory operations should always guide PPE selection.[4]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Source Document
Eye/Face Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a splash hazard. [4]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are compatible and change them immediately if contaminated. [4][5]

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside a fume hood, if dust or aerosols may be generated, or if exposure limits are exceeded. |[4] |

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.[6] Pouring this chemical down the drain or disposing of it in regular trash is strictly prohibited.[7][8]

Waste Identification and Segregation
  • Waste Determination : Any unused this compound, contaminated materials, or solutions containing this compound must be classified as hazardous waste.[6][9]

  • Segregation : It is crucial to collect this waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials like strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[10][11][12]

Containerization and Labeling
  • Container Selection : Use a container that is in good condition, leak-proof, and chemically compatible with nitriles.[12][13] The container must have a secure, tightly fitting lid and be kept closed except when adding waste.[9][14]

  • Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and list all other constituents and their approximate percentages.[13] Indicate the primary hazards (e.g., "Toxic," "Combustible").[11] The date when waste was first added to the container (accumulation start date) must also be clearly marked.[11]

Storage
  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA within the laboratory.[12] This area must be under the control of laboratory personnel.[7]

  • Secondary Containment : The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[12][13]

  • Safe Location : Store the waste away from heat, sparks, and open flames.[2][3] Ensure the storage area is well-ventilated.[1]

Arranging for Final Disposal
  • Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6] Do not attempt to transport or dispose of the waste yourself.

Emergency Procedures

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[4]

  • Ventilate : Ensure the area is well-ventilated.[15]

  • Containment : For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain and absorb the chemical.[2][15] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Cleanup : Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[4]

  • Decontamination : Thoroughly clean the spill area with soap and water.[4] All cleanup materials are considered hazardous waste and must be disposed of accordingly.[4]

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse : Thoroughly empty the container. Rinse it at least three times with a suitable solvent capable of removing the chemical residue (e.g., acetone or ethanol).[13][16]

  • Collect Rinsate : The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate hazardous waste container.[13][16]

  • Final Disposal : After triple-rinsing and allowing it to air dry, deface or remove the original label.[16] The clean container can then be disposed of in the regular trash or recycling, following institutional guidelines.[16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated containers.

G cluster_0 Start cluster_1 Waste Characterization cluster_2 Waste Product Disposal Protocol cluster_3 Empty Container Decontamination start Material for Disposal: This compound is_waste Waste Product or Contaminated Material? start->is_waste segregate 1. Segregate Waste is_waste->segregate Yes triple_rinse 1. Triple Rinse with Appropriate Solvent is_waste->triple_rinse No (Empty Container) containerize 2. Use Labeled, Sealed, Compatible Container segregate->containerize store 3. Store in SAA with Secondary Containment containerize->store pickup 4. Arrange EHS Pickup store->pickup collect_rinsate 2. Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate Add Rinsate to Waste deface_label 3. Deface Original Label collect_rinsate->deface_label dispose_container 4. Dispose of Clean Container in Regular Trash/Recycling deface_label->dispose_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylphenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Methylphenyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.